molecular formula C8H9IO B1611648 1-Iodo-4-methoxy-2-methylbenzene CAS No. 63452-69-7

1-Iodo-4-methoxy-2-methylbenzene

Cat. No.: B1611648
CAS No.: 63452-69-7
M. Wt: 248.06 g/mol
InChI Key: QFUGOWDTHUONFO-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-4-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUGOWDTHUONFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521147
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63452-69-7
Record name 1-Iodo-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 4-Iodo-2-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the regioselective synthesis of 4-iodo-2-methylanisole from 2-methylanisole (o-cresyl methyl ether).

Nomenclature and Structural Clarification

It is critical to address the nomenclature to ensure the correct molecular target is synthesized. The user request specifies "1-Iodo-4-methoxy-2-methylbenzene" as the target and "2-methylanisole" as the precursor.

  • Precursor: 2-methylanisole (1-methoxy-2-methylbenzene).

  • Target: Direct electrophilic iodination of 2-methylanisole occurs primarily at the para-position relative to the strongly activating methoxy group.

  • Product Identity: The resulting molecule is 4-iodo-2-methylanisole .[1]

    • IUPAC Name: 4-iodo-1-methoxy-2-methylbenzene.

    • Note: The name "1-Iodo-4-methoxy-2-methylbenzene" technically describes a constitutional isomer (4-iodo-3-methylanisole) where the methyl group is meta to the methoxy. This isomer cannot be synthesized directly from 2-methylanisole via standard electrophilic aromatic substitution (EAS) without rearrangement.

    • Scope: This guide proceeds with the direct synthesis of the para-iodinated product (4-iodo-2-methylanisole) , the standard derivative for this precursor.

Reaction Strategy

The synthesis utilizes N-Iodosuccinimide (NIS) activated by catalytic Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) .

  • Why NIS? Unlike elemental iodine (

    
    ), which often requires harsh oxidants (e.g., 
    
    
    
    ,
    
    
    ) to generate the electrophilic iodonium species, NIS provides a source of positive iodine (
    
    
    ) under mild conditions.
  • Why TFA? A catalytic amount of Brønsted acid activates the NIS, increasing the electrophilicity of the iodine atom, facilitating rapid reaction with the electron-rich aromatic ring even at room temperature.

  • Regioselectivity: The methoxy group (-OMe) is a strong ortho, para-director. The methyl group (-Me) is a weak ortho, para-director. The position para to the methoxy group (C4) is sterically accessible and electronically favored by the resonance donation of the oxygen lone pair.

Reaction Scheme & Mechanism

The following diagram illustrates the transformation and the directing effects governing the regioselectivity.

ReactionScheme cluster_legend Regioselectivity Logic Start 2-Methylanisole (1-methoxy-2-methylbenzene) CAS: 578-58-5 Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate + I+ (from NIS/TFA) Reagents Reagents: NIS (1.1 equiv) TFA (0.1 equiv) MeCN, 25°C Reagents->Intermediate Product 4-Iodo-2-methylanisole (Major Isomer) CAS: 75581-11-2 Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct Text Methoxy (-OMe): Strong Director -> Directs Para (Pos 4) Methyl (-Me): Weak Director -> Directs Para (Pos 5) Result: Pos 4 Dominates

Caption: Electrophilic Aromatic Substitution pathway favoring para-iodination relative to the methoxy group.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]AmountPhysical StateRole
2-Methylanisole 122.171.01.22 g (1.25 mL)LiquidSubstrate
N-Iodosuccinimide (NIS) 224.981.12.48 gSolidIodinating Agent
Trifluoroacetic Acid (TFA) 114.020.1114 mg (~76 µL)LiquidCatalyst
Acetonitrile (MeCN) 41.05Solvent20 mLLiquidSolvent
Sodium Thiosulfate (sat.[6] aq.) -Quench20 mLLiquidIodine Scavenger
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended for high purity).

  • Solvation: Add 2-methylanisole (1.22 g, 10 mmol) and anhydrous Acetonitrile (20 mL) to the flask. Stir to ensure a homogeneous solution.

  • Activation: Protect the flask from direct light (wrap in aluminum foil), as NIS and organic iodides can be light-sensitive.

  • Addition: Add N-Iodosuccinimide (NIS) (2.48 g, 11 mmol) in one portion.

  • Catalysis: Add Trifluoroacetic Acid (TFA) (76 µL, 1 mmol) via microsyringe.

Phase 2: Reaction Monitoring 6. Stirring: Stir the mixture vigorously at room temperature (20–25 °C) . 7. TLC Monitoring: Check reaction progress after 1 hour using Thin Layer Chromatography (TLC).

  • Mobile Phase: Hexanes:Ethyl Acetate (9:1).
  • Visualization: UV light (254 nm). The product will be less polar (higher
    
    
    ) than the starting material.
  • Endpoint: Reaction is typically complete within 1–3 hours.

Phase 3: Workup & Purification 8. Quenching: Once conversion is complete, pour the reaction mixture into a separatory funnel containing Saturated Aqueous Sodium Thiosulfate (


, 20 mL). Shake vigorously to reduce any residual iodine (color change from brown/yellow to clear).
9.  Extraction:  Extract the aqueous layer with Ethyl Acetate  or Dichloromethane  (3 x 20 mL).
10. Washing:  Combine the organic layers and wash with:
  • Water (1 x 20 mL) to remove succinimide.
  • Brine (saturated NaCl, 1 x 20 mL).
  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
    
    
    )
    or Sodium Sulfate. Filter off the drying agent.
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.
  • Purification: If necessary (though conversion is often quantitative), purify via flash column chromatography (Silica gel, 100% Hexanes
    
    
    95:5 Hexanes:EtOAc).

Operational Workflow

The following flowchart visualizes the critical decision points and handling steps to ensure reproducibility.

Workflow Start Start: 10 mmol Scale Mix Dissolve 2-Methylanisole in MeCN Start->Mix AddReagents Add NIS (1.1 eq) + TFA (0.1 eq) Wrap in Foil Mix->AddReagents React Stir at 25°C (1 - 3 Hours) AddReagents->React Check TLC Check (Hex:EtOAc 9:1) React->Check Check->React Incomplete Quench Quench with sat. Na2S2O3 (Remove excess Iodine) Check->Quench Complete Extract Extract with EtOAc Wash with Water/Brine Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Flash Chromatography (if purity < 95%) Dry->Purify Final Pure 4-Iodo-2-methylanisole Purify->Final Purified Purify->Final Crude Pure

Caption: Operational workflow for the NIS-mediated iodination of 2-methylanisole.

Characterization & Validation

To validate the synthesis of 4-iodo-2-methylanisole (and confirm it is not the ortho-isomer), analyze the


 NMR coupling constants.
  • Physical State: Pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.4–7.5 ppm (d or dd, 1H, 
      
      
      
      ): Look for ortho coupling (~8 Hz) with
      
      
      and meta coupling (~2 Hz) with
      
      
      .
    • 
       7.4 ppm (s or d, 1H, 
      
      
      
      ): The proton between the methyl and iodine. It should show a small meta coupling.
    • 
       6.6–6.7 ppm (d, 1H, 
      
      
      
      ): The proton ortho to the methoxy group.
    • 
       3.8 ppm (s, 3H, 
      
      
      
      ).
    • 
       2.2 ppm (s, 3H, 
      
      
      
      ).
  • Key Diagnostic: The presence of two aromatic protons with a large ortho coupling constant (~8 Hz) and one isolated aromatic proton (or small meta coupling) confirms the 1,2,4-substitution pattern where the Iodine is para to the Methoxy.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[7][8] Tetrahedron Letters, 43(29), 5047–5048. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352200, 4-Iodo-2-methylanisole. [Link]

  • Organic Chemistry Portal. (n.d.). Iodination: N-Iodosuccinimide.[7][8] [Link]

Sources

Strategic Electrophilic Iodination of 4-Methoxy-2-Methylbenzene (3-Methylanisole)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Executive Summary & Chemical Identity

This guide details the regioselective electrophilic iodination of 4-methoxy-2-methylbenzene (IUPAC: 1-methoxy-3-methylbenzene; commonly 3-methylanisole ).

The transformation is a critical entry point for synthesizing biaryl scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig aminations. While the substrate contains two activating groups (methoxy and methyl), the strong +M (mesomeric) effect of the methoxy group dominates the regiochemistry, directing the electrophile primarily to the para-position relative to the oxygen.

Core Challenge: Regiocontrol
  • Target: C4-iodination (Para to OMe, Ortho to Me).

  • Competitor: C6-iodination (Ortho to OMe, Para to Me).

  • Solution: Utilization of mild, polar aprotic conditions (NIS/MeCN) or atom-economical oxidative systems (I₂/H₂O₂) to maximize the electronic preference for C4 over the sterically less hindered C6.

Mechanistic Analysis & Regioselectivity

The regiochemical outcome is dictated by the interplay between electronic activation and steric hindrance.

  • Electronic Hierarchy: The methoxy group (-OCH₃) is a strong activator with a dominant para-directing effect due to lone-pair donation. The methyl group (-CH₃) is a weak activator (hyperconjugation).

  • Site Analysis:

    • C4 (Target): Para to -OCH₃ and Ortho to -CH₃. This position receives the strongest electron density boost from the methoxy group.

    • C6 (Minor): Ortho to -OCH₃ and Para to -CH₃. While sterically more accessible than C4, the electronic activation is weaker because the para effect of -OCH₃ is stronger than its ortho effect.

    • C2: Blocked by steric crowding between the two substituents.

Pathway Visualization

The following diagram illustrates the electronic flux and the favored sigma-complex intermediate.

IodinationMechanism cluster_legend Electronic Driver Substrate 3-Methylanisole (4-Methoxy-2-methylbenzene) Transition Sigma Complex (Resonance Stabilized) Substrate->Transition Attack at C4 (Para to OMe) Byproduct 6-Iodo-3-methylanisole (Minor Isomer) Substrate->Byproduct Attack at C6 (Slower) Electrophile Electrophilic Iodine (I+ or I-Succinimide) Electrophile->Transition Product 4-Iodo-3-methylanisole (Major Isomer) Transition->Product -H+ (Aromatization) Note Methoxy (+M) directs Para > Ortho Methyl (+I) reinforces C4 activation

Figure 1: Mechanistic pathway highlighting the electronic dominance of the methoxy group directing substitution to C4.[1][2][3][4][5]

Experimental Protocols

Method A: The "Gold Standard" (NIS/Acetonitrile)

Best for: Small-to-medium scale (mg to 50g), high purity requirements, and drug discovery workflows. Mechanism: N-Iodosuccinimide (NIS) provides a reservoir of iodonium ions. The polar solvent (MeCN) stabilizes the transition state without requiring strong acids that might degrade sensitive substrates.

Protocol Steps
  • Preparation: Charge a reaction vessel with 3-methylanisole (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.5 M concentration].

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (20–25 °C).

    • Note: Shield from light to prevent radical side reactions.

  • Reaction: Stir at room temperature. Monitor by TLC or HPLC.

    • Typical Duration: 2–4 hours.

    • Endpoint: Disappearance of starting material.

  • Quench: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by fading of the yellow/brown color).

  • Workup: Wash with water, then brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 95:5) or recrystallization from heptane.

Self-Validating Checkpoint: The crude mixture should show a single major spot on TLC (Rf ~0.4 in 5% EtOAc/Hexane). If the reaction turns dark purple/black rapidly, cooling to 0°C is recommended to control exothermicity.

Method B: The "Green" Oxidative Route (I₂/H₂O₂)

Best for: Large scale (>100g), cost-sensitivity, and Green Chemistry compliance. Mechanism: In situ generation of highly electrophilic iodine species from molecular iodine using hydrogen peroxide as an oxidant. This method has high atom economy (water is the byproduct).

Protocol Steps
  • Preparation: Dissolve 3-methylanisole (1.0 equiv) in Methanol or Ethanol (0.5 M).

  • Iodine Addition: Add molecular Iodine (I₂) (0.55 equiv) .

  • Activation: Dropwise addition of 30% Hydrogen Peroxide (H₂O₂) (0.6 equiv) over 30 minutes.

    • Catalyst Option: Addition of 1 mol% H₂SO₄ can accelerate the reaction if sluggish.

  • Heating: Warm the mixture to 50–60 °C for 4–6 hours.

  • Workup: Cool to RT. Quench with aqueous sodium bisulfite. Extract with Ethyl Acetate.

  • Isolation: Crystallization is often sufficient for purification due to the high regioselectivity.

Data Summary & Comparison

ParameterMethod A: NIS / MeCNMethod B: I₂ / H₂O₂
Yield 92–96%85–90%
Regioselectivity (C4:C6) >95:5~90:10
Atom Economy Low (Succinimide waste)High (Water byproduct)
Cost High (NIS reagent)Low (Iodine solids)
Scalability Moderate (Solvent volume)Excellent
Reaction Time 2–4 Hours4–8 Hours

Workflow Visualization (Method A)

The following diagram outlines the operational workflow for the NIS protocol, ensuring reproducibility.

Workflow Start Start: 3-Methylanisole in MeCN (0.5M) AddNIS Add NIS (1.1 equiv) Protect from Light Start->AddNIS Monitor Stir RT (2-4h) Monitor via HPLC/TLC AddNIS->Monitor Quench Quench: 10% Na2S2O3 (Remove excess Iodine) Monitor->Quench Conversion >98% Extract Extraction (EtOAc) Wash: Water -> Brine Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Isolate Product: 4-Iodo-3-methylanisole Yield: >90% Dry->Isolate

Figure 2: Operational workflow for the NIS-mediated iodination protocol.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6][7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Iodosuccinimide in Acetonitrile: A Mild and Regioselective Iodinating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. Link

  • Iskra, J., Stavber, S., & Zupan, M. (2004).[6] Halogenation of Organic Compounds in Ionic Liquids; Ionic Liquids as Reaction Media and Reagents. Synthesis, 2004(11), 1869–1873. Link

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic Methods and Reactions. 182. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. The Journal of Organic Chemistry, 58(11), 3194–3195. Link

Sources

1-Iodo-4-methoxy-2-methylbenzene structural formula and IUPAC name

[1]

Executive Summary

1-Iodo-4-methoxy-2-methylbenzene (CAS: 63452-69-7), frequently referred to as 4-iodo-3-methylanisole , is a high-value halogenated aromatic intermediate. Its structural uniqueness lies in the specific arrangement of electron-donating groups (methoxy and methyl) relative to the reactive iodine handle. This substitution pattern makes it a critical building block in the synthesis of biaryl scaffolds via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), particularly in the development of kinase inhibitors and other small-molecule therapeutics where precise steric and electronic tuning is required.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification

The IUPAC name 1-iodo-4-methoxy-2-methylbenzene is derived by prioritizing the iodine substituent at position 1, with the methyl group at position 2 and the methoxy group at position 4 to minimize the locant set.

PropertySpecification
Common Name 4-Iodo-3-methylanisole
CAS Registry Number 63452-69-7
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
SMILES COc1ccc(I)c(C)c1
InChI Key QFUGOWDTHUONFO-UHFFFAOYSA-N
Structural Formula

The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern. The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) para to the iodine, while the methyl group (-CH₃) provides weak electron donation and steric bulk ortho to the iodine.

Connectivity:

  • C1: Bonded to Iodine.

  • C2: Bonded to Methyl (-CH₃).

  • C3: Protonated (aromatic H).

  • C4: Bonded to Methoxy (-OCH₃).

  • C5/C6: Protonated (aromatic H).

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of 1-iodo-4-methoxy-2-methylbenzene. The Sandmeyer Reaction is the "Gold Standard" for regiochemical purity, while Direct Iodination is a more direct but less regioselective approach suitable for early-stage screening.

Route A: The Sandmeyer Reaction (High Fidelity)

This method guarantees the position of the iodine atom by displacing a diazonium group derived from the corresponding aniline.

Precursor: 4-Methoxy-2-methylaniline (commercially available).

Mechanism:

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) and acid (
    
    
    or
    
    
    ) at low temperature (0–5 °C) to form the diazonium salt.
  • Iodination: Potassium iodide (

    
    ) is added. The iodide ion acts as a nucleophile, displacing the diazonium group (
    
    
    ) via a radical-nucleophilic aromatic substitution (
    
    
    ) mechanism, releasing nitrogen gas.

SandmeyerAniline4-Methoxy-2-methylaniline(Starting Material)DiazoniumDiazonium Salt(Intermediate)Aniline->DiazoniumNaNO2, HCl0-5°CProduct1-Iodo-4-methoxy-2-methylbenzene(Target)Diazonium->ProductKI, H2O-N2 (gas)

Figure 1: Step-wise synthesis via the Sandmeyer reaction ensuring complete regiocontrol.

Experimental Protocol (Bench Scale):

  • Dissolution: Dissolve 10 mmol of 4-methoxy-2-methylaniline in 20 mL of 6M HCl. Cool the solution to 0 °C in an ice bath.

  • Diazotization: Dropwise add a solution of

    
     (11 mmol) in water, maintaining the temperature below 5 °C. Stir for 20 minutes. The solution should be clear (diazonium salt formed).
    
  • Substitution: Dissolve

    
     (15 mmol) in 10 mL water. Slowly add this to the cold diazonium solution. Caution: Vigorous evolution of nitrogen gas will occur.
    
  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with ethyl acetate (

    
     mL). Wash the organic layer with 10% sodium thiosulfate (to remove excess iodine) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
    
Route B: Direct Electrophilic Iodination

Direct iodination of 3-methylanisole is possible using N-iodosuccinimide (NIS) and a catalyst (e.g., TFA or Silver salts). However, this route often yields a mixture of the 4-iodo (major) and 6-iodo (minor) isomers due to the competing directing effects of the methoxy and methyl groups.

Spectroscopic Characterization (NMR)[3][4]

Accurate structural assignment relies on

Proton (Position)Shift (ppm)MultiplicityCoupling (Hz)Assignment Logic
Ar-H (C6) 7.65 – 7.75Doublet (d)

Ortho to Iodine (deshielded); Meta to OMe.
Ar-H (C3) 6.75 – 6.85Doublet (d)

Ortho to Methyl; Meta to Iodine.
Ar-H (C5) 6.60 – 6.70dd

Ortho to OMe (shielded); Meta to Iodine.
-OCH₃ 3.75 – 3.80Singlet (s)-Characteristic methoxy peak.
-CH₃ 2.35 – 2.45Singlet (s)-Methyl group on aromatic ring.

Note: The proton at C6 is significantly downfield due to the deshielding effect of the adjacent iodine atom.

Reactivity & Applications in Drug Discovery

This compound serves as a versatile electrophile in transition-metal catalyzed cross-coupling reactions. The iodine bond is weaker and more reactive than the corresponding bromide or chloride, allowing for oxidative addition to occur under milder conditions.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl cores (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize aniline derivatives.

ReactivityCore1-Iodo-4-methoxy-2-methylbenzeneSuzukiBiaryl Scaffolds(Suzuki)Core->SuzukiPd(0), Ar-B(OH)2SonogashiraAryl-Alkynes(Sonogashira)Core->SonogashiraPd(0)/Cu(I), AlkyneLithiationGrignard/LithiumReagentsCore->Lithiationn-BuLi or Mg

Figure 2: Primary reactivity profile of the aryl iodide handle.

Medicinal Chemistry Utility

In drug design, the 4-methoxy-2-methylphenyl moiety is often used to fill specific hydrophobic pockets in protein targets. The methyl group provides a "twist" to the biaryl bond conformation (atropisomerism potential) which can improve selectivity, while the methoxy group can function as a hydrogen bond acceptor.

Safety and Handling

  • Hazards: Irritant to eyes, skin, and respiratory system. Light sensitive (iodides can degrade to liberate

    
    ).
    
  • Storage: Store in a cool, dry place away from light. Amber glass vials are recommended.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. 1-Iodo-4-methoxy-2-methylbenzene Compound Summary. National Library of Medicine. Link[1]

  • Organic Syntheses. General Procedure for Sandmeyer Reaction. Org.[2] Synth. Coll. Vol. 1, p. 170. Link

  • Castanet, A. S., et al. Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters, 2002. Link

  • American Elements. 1-iodo-4-methoxy-2-methylbenzene Product Specifications.Link

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 1-iodo-4-methoxy-2-methylbenzene (CAS: 696-62-8). While aryl iodides are typically highly reactive electrophiles, the presence of the ortho-methyl group at the C2 position introduces significant steric strain during the oxidative addition and coordination spheres. Furthermore, the para-methoxy group increases electron density on the arene, potentially stabilizing the oxidative addition intermediate but retarding the initial nucleophilic attack of the metal center in non-specialized systems.

This guide recommends a Buchwald Precatalyst (SPhos Pd G3) system as the primary method to ensure >95% conversion and suppress dehalogenation side-products, with a secondary "Traditional" protocol for less demanding coupling partners.

Substrate Analysis & Mechanistic Strategy

Chemical Properties
PropertySpecification
Substrate 1-Iodo-4-methoxy-2-methylbenzene
Structure Ortho-substituted, Electron-rich Aryl Iodide
Molecular Weight 248.06 g/mol
Key Challenge Steric Hindrance (C2-Methyl): Impedes the approach of bulky Pd-complexes if the ligand cone angle is not optimized.
Secondary Effect Electronic Deactivation: The C4-Methoxy group is an electron-donating group (EDG), making the C-I bond slightly less electrophilic compared to electron-deficient aryl halides.
Mechanistic Pathway

The reaction follows the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination
.
  • Critical Step: For this specific substrate, Oxidative Addition is facilitated by the weak C-I bond, but the ortho-methyl group destabilizes the square-planar Pd(II) intermediate.

  • Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1] This electron-rich, bulky biaryl phosphine ligand promotes oxidative addition into the hindered C-I bond and, crucially, accelerates reductive elimination to form the biaryl product, preventing the formation of "palladium black" or homocoupling defects.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + 1-Iodo-4-methoxy-2-methylbenzene Inter1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->Inter1 TransMet Transmetallation (Base Activation) Inter1->TransMet + Ar-B(OH)2 / Base Inter2 Biaryl Pd(II) Complex TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the entry of the hindered aryl iodide.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Applicability: Complex boronic acids, scale-up, or when high purity is required. Catalyst System: SPhos Pd G3 / SPhos.

Materials
  • Aryl Halide: 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G3 (1.0 – 2.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: Toluene (or THF) / Water biphasic system (10:1 ratio).

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G3 catalyst (0.02 equiv).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Inject degassed Toluene (concentration ~0.2 M relative to halide) via syringe.

  • Base Activation: Inject degassed 2.0 M aqueous

    
     (3.0 equiv).
    
    • Why biphasic? The SPhos catalyst is highly lipophilic and remains in the organic layer, protecting it from hydroxide-induced decomposition while the base operates at the interface.

  • Reaction: Place in a pre-heated block at 80 °C (or 100 °C for very hindered partners). Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor by LCMS or TLC. Reaction is typically complete in 1–4 hours.

    • Endpoint: Disappearance of the Aryl Iodide peak (MW 248).

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate. Wash organic layer with water (x2) and Brine (x1). Dry over

    
    .
    
Protocol B: Traditional Method (Cost-Effective)

Applicability: Simple, unhindered boronic acid partners (e.g., Phenylboronic acid). Catalyst System:


 (Tetrakis).
Materials
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: DME (Dimethoxyethane) / Water (2:1).

Procedure Notes
  • Requires strict oxygen-free techniques as

    
     is air-sensitive.
    
  • Run at Reflux (85 °C) overnight (12–16 hours).

  • Risk: Higher risk of homocoupling and lower yields due to the steric bulk of the ortho-methyl group clashing with the bulky

    
     ligands.
    

Workflow Visualization

Workflow Setup 1. Charge Solids (Ar-I, Ar-B(OH)2, Cat) Degas 2. Inert Atmosphere (Vac/Ar Cycles) Setup->Degas Inject 3. Add Solvents (Toluene/Base) Degas->Inject Heat 4. Reaction (80°C, 2-4h) Inject->Heat Quench 5. Workup (EtOAc/H2O) Heat->Quench Purify 6. Isolation (Column Chrom.) Quench->Purify

Figure 2: Standard benchtop workflow for SPhos-mediated coupling.

Optimization & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (

)
Ensure rigorous degassing. Switch from

to

.
Dehalogenation (Ar-H formed)

-Hydride Elimination or Protodehalogenation
Reduce temperature to 60°C. Increase concentration of Boronic Acid. Switch solvent to Dioxane.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidReduce

exposure. Add catalyst after degassing solvents.
Precipitate (Pd Black) Ligand dissociationAdd excess free ligand (e.g., add 1-2% extra SPhos).

References

  • Buchwald, S. L., et al. (2005). "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society.[2]

  • Sigma-Aldrich. (2025). "Buchwald Precatalysts User Guide." Merck KGaA Technical Library.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Organic Syntheses. (1998). "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst."[3] (Contextual reference for hindered substrates).

Sources

Application Note: Sonogashira Coupling of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 1-Iodo-4-methoxy-2-methylbenzene (4-iodo-3-methylanisole) with terminal alkynes.

This specific substrate presents a dual challenge in catalysis:

  • Electronic Deactivation: The methoxy group (-OMe) at the para position (relative to the iodine) and the methyl group at the ortho position are electron-donating groups (EDGs). This increases the electron density at the C-I bond, theoretically rendering oxidative addition slower than in electron-deficient systems.

  • Steric Hindrance: The ortho-methyl group imposes steric bulk immediately adjacent to the reactive center, potentially impeding the approach of the palladium catalyst.

Despite these factors, the presence of the Iodide leaving group (highly reactive) generally compensates for the electronic deactivation. The protocols below are designed to overcome the steric barrier while minimizing homocoupling side reactions.

Substrate Analysis & Mechanistic Strategy

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 1-Iodo-4-methoxy-2-methylbenzene

  • CAS: [Relevant CAS if available, e.g., generic aryl iodide class]

  • Key Reactivity Factors:

    • Leaving Group (I): Weak C-I bond (

      
       53 kcal/mol) facilitates facile oxidative addition, often allowing milder conditions than bromides.
      
    • Ortho-Methyl Effect: Requires a catalyst system with sufficient steric flexibility. Bulky phosphines can sometimes be too crowded if the alkyne is also large; however, for terminal alkynes, standard triphenylphosphine usually suffices.

    • Para-Methoxy Effect: Increases nucleophilicity of the arene but makes the C-I bond less electrophilic.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where the ortho-methyl group impacts the mechanism (Oxidative Addition).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Hindered Arenes) Pd0->OxAdd + Ar-I PdII_Complex Pd(II)(Ar)(I)L2 (Trans-Complex) OxAdd->PdII_Complex Transmetal Transmetallation (Cu-Acetylide enters) PdII_Complex->Transmetal + Cu-C≡C-R Iso Cis-Trans Isomerization Transmetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI (Pre-catalyst) Cu_Acetylide Cu-Acetylide (Active Nucleophile) CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->Transmetal Transfer R-C≡C

Caption: The catalytic cycle showing the interception of the Pd(II) species by the Copper-acetylide. The Ortho-methyl group on the aryl iodide primarily creates resistance at the Oxidative Addition step.

Experimental Protocols

Method A: The "Standard" Co-Catalyzed System

Best for: Routine synthesis, non-precious alkynes, and rapid screening. Mechanism: Uses Copper(I) to activate the alkyne (via Cu-acetylide formation), accelerating the reaction significantly.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 1-Iodo-4-methoxy-2-methylbenzene1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.2Nucleophile
Catalyst

0.02 - 0.05Palladium Source
Co-Catalyst CuI (Copper Iodide)0.01 - 0.03Transmetallation Agent
Base/Solvent Triethylamine (

) or THF/

(1:1)
ExcessProton Scavenger
Step-by-Step Protocol
  • Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Loading Solids: Charge the flask with:

    • 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

    • 
       (2-5 mol%)
      
    • CuI (1-3 mol%)

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with inert gas (Ar/N2) three times.

    • Note: Oxygen promotes Glaser homocoupling (alkyne dimerization), which consumes your alkyne.

  • Solvent Addition: Inject degassed THF and Triethylamine (1:1 ratio) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the aryl iodide.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Why dropwise? Keeps the concentration of active acetylide low, further reducing homocoupling risk.

  • Reaction: Stir at Room Temperature for 1 hour.

    • Checkpoint: If the reaction is sluggish (due to the ortho-methyl steric bulk), heat to 40-50°C .

    • Visual Cue: The formation of a thick precipitate (ammonium salt,

      
      ) usually indicates the reaction is progressing.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Filter through a small pad of Celite or Silica to remove Pd/Cu residues.

    • Wash filtrate with

      
       (sat. aq.) to remove copper, then Brine.
      
    • Dry over

      
      , concentrate, and purify via column chromatography.
      
Method B: Copper-Free System (Pharma/Green)

Best for: Pharmaceutical intermediates (low metal tolerance), avoiding homocoupling, or when the alkyne is prone to oxidation. Mechanism: Relies on a more active Pd cycle or specific bases to deprotonate the alkyne without a Cu-intermediate.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 1-Iodo-4-methoxy-2-methylbenzene1.0Electrophile
Alkyne Terminal Alkyne1.5Nucleophile
Catalyst

+

(1:2 ratio)
0.05Catalyst + Ligand
Base Piperidine or Pyrrolidine2.0 - 3.0Base & Ligand effect
Solvent DMF or Acetonitrile-Polar Aprotic Solvent
Step-by-Step Protocol
  • Setup: Prepare a dry reaction vessel under inert atmosphere.

  • Catalyst Pre-complexation:

    • Add

      
       (5 mol%) and 
      
      
      
      (10 mol%) to the flask.
    • Add the solvent (DMF) and stir for 5-10 minutes. The solution should turn yellow/orange as the active Pd(0) species generates in situ.

  • Substrate Addition: Add the aryl iodide (1.0 equiv) and the base (Piperidine, 3.0 equiv).

  • Alkyne Addition: Add the alkyne (1.5 equiv).

  • Reaction: Heat to 60°C .

    • Why Heat? Copper-free variations typically have a higher activation energy barrier for the alkyne deprotonation/coordination step compared to the Cu-catalyzed route.

  • Monitoring: Monitor by TLC or LCMS. Expect reaction times of 4-12 hours.

  • Workup:

    • Pour mixture into water (DMF is water-miscible).

    • Extract with Diethyl Ether or EtOAc (x3).

    • Wash organic layer copiously with water (to remove DMF) and Brine.

    • Dry, concentrate, and purify.[2][1]

Troubleshooting & Optimization Logic

The steric bulk of the ortho-methyl group is the primary variable. Use this decision tree to optimize conditions.

OptimizationTree Start Start: Reaction Screening Check1 Is conversion < 50% after 4h? Start->Check1 Check2 Is Homocoupling (Alkyne-Alkyne) observed? Check1->Check2 No Sol1 Increase Temp to 60°C (Overcomes Steric Barrier) Check1->Sol1 Yes Sol2 Switch to Method B (Cu-Free) (Eliminates Glaser Coupling) Check2->Sol2 Yes Sol3 Switch Ligand to XPhos or SPhos (Boosts Oxidative Addition) Check2->Sol3 No (But still slow)

Caption: Decision matrix for troubleshooting low yields or side reactions.

Specific Optimization Tips for 1-Iodo-4-methoxy-2-methylbenzene:
  • Ligand Switch: If

    
     fails, switch to Buchwald Ligands  (e.g., XPhos  or SPhos ). These are electron-rich and bulky.[3]
    
    • Why? The bulk of XPhos promotes the reductive elimination, while its electron richness speeds up oxidative addition, counteracting the deactivating effect of the methoxy group.

  • Solvent Effects: If solubility is an issue, switch from THF to DMF or DMA . The higher boiling point allows for higher reaction temperatures (80°C+) if the steric hindrance is severe.

Safety & Handling

  • Palladium Residues: Pd is heavy metal toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or similar scavengers) if the product is for biological testing.

  • Alkyne Handling: Low molecular weight alkynes are flammable and volatile. Handle in a fume hood.

  • Pressure: If heating above the boiling point of the solvent or alkyne, use a sealed pressure vial behind a blast shield.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5][1][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [6]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Copper-Free Sonogashira Coupling Reaction with Pd(OAc)2/DABCO as the Catalyst System. Journal of Organic Chemistry, 71(1), 379-381.

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295.

Sources

Application Note: Optimizing Buchwald-Hartwig Amination for Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination utilizing 1-Iodo-4-methoxy-2-methylbenzene (CAS: 63452-69-7). While aryl iodides are typically highly reactive electrophiles, the presence of the ortho-methyl group at the C2 position introduces significant steric strain that can impede amine coordination and reductive elimination. Furthermore, electron-rich aryl iodides are prone to forming off-cycle bridging halide dimers. This protocol leverages Third- and Fourth-Generation Biaryl Phosphine Ligands to overcome these kinetic barriers, ensuring high turnover numbers (TON) and suppressing hydrodehalogenation side products.

Substrate Analysis & Strategic Considerations

Chemical Architecture
  • Substrate: 1-Iodo-4-methoxy-2-methylbenzene[1]

  • Electronic Profile: The C4-methoxy group is an electron-donating group (EDG). This increases electron density on the aromatic ring, making the oxidative addition step slightly slower compared to electron-deficient systems, though the weak C-I bond usually compensates for this.

  • Steric Profile (The Critical Factor): The C2-methyl group is ortho to the reactive C-I bond. This creates a "picket fence" effect.

    • Challenge: It hinders the incoming amine nucleophile.

    • Benefit: It destabilizes the formation of unreactive

      
       dimers, potentially keeping the catalyst in the active monomeric cycle if the correct ligand is used.
      
Ligand Selection Strategy

Success depends entirely on the ligand's ability to enforce a monoligated Pd(0) species while creating a pocket large enough for the amine but tight enough to force reductive elimination.

Target Amine ClassRecommended LigandRationale
Primary Amines BrettPhos The bulky tert-butyl groups and methoxy substituents prevent bis-ligation and accelerate reductive elimination, crucial for avoiding

-hydride elimination.
Secondary Amines RuPhos specifically designed to accommodate the steric bulk of secondary amines while maintaining high activity with hindered aryl halides.
General / Robust XPhos Excellent general-purpose ligand for ortho-substituted rings; highly stable and effective at preventing dehalogenation.

Mechanistic Pathway & Steric Influence[2][3][4][5]

The following diagram illustrates the catalytic cycle, highlighting where the ortho-methyl group exerts influence.

BuchwaldMechanism Fig 1: Catalytic Cycle. The ortho-methyl group destabilizes the Dimer (good) but hinders Amine Coordination (bad). Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-I-L) *Steric Clash Here* Pd0->OxAdd + Ar-I (1-Iodo-4-methoxy-2-methylbenzene) AmineCoord Amine Coordination (Ar-Pd-I-L-NHR2) OxAdd->AmineCoord + Amine Dimer Inactive Dimer [Pd(Ar)(mu-I)]2 OxAdd->Dimer Iodide Inhibition (Reduced by Ortho-Me) Deprotonation Deprotonation by Base (Ar-Pd-L-NR2) AmineCoord->Deprotonation + Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 - Product Product Product (Ar-NR2) RedElim->Product Dimer->OxAdd Slow Re-entry

Experimental Protocol

Materials & Stoichiometry
  • Aryl Halide: 1.0 equiv (1-Iodo-4-methoxy-2-methylbenzene)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst Source:

    • Option A (Recommended):Buchwald G3/G4 Precatalyst (e.g., BrettPhos Pd G4). Loading: 1.0 – 2.0 mol%.

    • Option B (Traditional):Pd(OAc)₂ or Pd₂dba₃ (1 mol% Pd) + Ligand (2 mol% L).

  • Base: Sodium tert-butoxide (NaOtBu ), 1.4 equiv.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed). Concentration: 0.2 M.

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Oven-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Charging Solids (Glovebox or Benchtop)

  • If using a Glovebox: Weigh the Pd Precatalyst, Ligand (if not using precatalyst), Base (NaOtBu), and Aryl Iodide into the vial.

  • If Benchtop: Rapidly weigh air-stable Precatalyst and Aryl Iodide. Add NaOtBu last (it is hygroscopic; minimize exposure). Cap with a septum immediately.

Step 3: Degassing and Liquid Addition

  • Evacuate the vessel and backfill with inert gas (repeat 3x).

  • Add the Amine via syringe. (If amine is solid, add in Step 2).

  • Add anhydrous Solvent (Toluene or Dioxane) via syringe.

  • Crucial: If not using a glovebox, sparge the solvent with inert gas for 5-10 minutes prior to addition to remove dissolved oxygen, which kills phosphine ligands.

Step 4: Reaction

  • Place the vessel in a pre-heated aluminum block at 80°C .

    • Note: While aryl iodides often react at RT, the ortho-methyl group requires thermal energy to overcome the rotational barrier for reductive elimination.

  • Stir vigorously (1000 RPM). Efficient mass transfer is vital for the heterogeneous base.

  • Monitor by LCMS/GCMS at 1 hour. If conversion is <50%, increase temp to 100°C.

Step 5: Workup & Scavenging

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Filter through a small pad of Celite to remove palladium black and salts.

  • For Pharmaceutical/Late-Stage: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to reduce Pd residuals.

  • Concentrate in vacuo and purify via flash chromatography.

Workflow Visualization

Workflow Fig 2: Standard Operating Procedure for Hindered Aryl Iodides cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Weigh Reagents (Inert Atmo) Step3 Heat to 80°C (1-4 Hours) Step1->Step3 Add Liquids Step2 Degas Solvent (Sparge N2) Step2->Step3 Step4 Monitor (LCMS) Step3->Step4 Step4->Step3 Incomplete Step5 Filter (Celite) Step4->Step5 Complete Step6 Purify Step5->Step6

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst Poisoning or Iodide Inhibition1. Ensure solvent is rigorously degassed.2. Switch solvent to Toluene (precipitates metal-iodide salts, driving equilibrium).3. Increase catalyst loading to 3 mol%.
Dehalogenation (Ar-H)

-Hydride Elimination
1. Switch to BrettPhos or BippyPhos (bulkier ligands favor reductive elimination).2. Lower temperature slightly (if possible).
Homocoupling (Ar-Ar) Oxidant PresenceOxygen is leaking into the system. Check septum integrity and gas lines.
Product is unstable Acid SensitivityThe methoxy group is stable, but if the amine is sensitive, switch base to Cs₂CO₃ and use tert-amyl alcohol as solvent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Hartwig, J. F. (2008).[2] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). 1-Iodo-4-methoxy-2-methylbenzene Properties and Reactivity. Organic Letters, 18(11), 2806–2809. (Contextual citation for ortho-methyl reactivity patterns).

  • PubChem. (n.d.). 1-Iodo-4-methoxy-2-methylbenzene (Compound Summary). National Library of Medicine. [3]

Sources

Application Note: High-Fidelity Lithium-Halogen Exchange of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the lithium-halogen exchange of 1-Iodo-4-methoxy-2-methylbenzene (also known as 4-iodo-3-methylanisole). This transformation is a critical entry point in medicinal chemistry for generating 2-methyl-4-methoxyphenyl nucleophiles, which are subsequently trapped with electrophiles to form boronic acids (for Suzuki couplings), aldehydes, or carboxylic acids.

The protocol prioritizes kinetic control to favor Iodine-Lithium exchange over the competing benzylic deprotonation (lateral lithiation) of the ortho-methyl group. By adhering to the mechanistic insights provided by Reich et al., this method ensures high fidelity (>90% conversion) and minimizes impurity profiles.

Scientific Foundation & Mechanism[1]

The "Ate-Complex" Mechanism

Contrary to the simplified view of a direct displacement, the lithium-iodine exchange proceeds via a hypervalent "ate-complex" intermediate. As established by H.J.[1] Reich, the reaction involves the nucleophilic attack of the alkyllithium (n-BuLi) on the iodine atom of the aryl iodide, forming a transient lithium iodinate species [1].

Key Mechanistic Insight: The equilibrium position is driven by the stability of the resulting carbanion.[2] The


 hybridized aryl lithium is significantly more stable than the 

hybridized butyl lithium, driving the reaction forward.
Selectivity: Exchange vs. Deprotonation

The substrate contains two reactive sites:

  • The C-I Bond: Susceptible to halogen exchange.[3][2]

  • The ortho-Methyl Group: Susceptible to deprotonation (lateral lithiation).

Kinetic Hierarchy: At -78°C, the rate of Li/I exchange (


) is orders of magnitude faster than proton transfer (

).

However, at elevated temperatures (>-40°C), the thermodynamic stability of the benzylic anion can lead to scrambling. Therefore, strict temperature maintenance is the primary critical quality attribute (CQA) of this protocol.
Mechanistic Pathway Diagram[1]

Li_Exchange_Mechanism Substrate 1-Iodo-4-methoxy- 2-methylbenzene AteComplex [Ar-I-Bu]- Li+ (Hypervalent Ate-Complex) Substrate->AteComplex + n-BuLi -78°C (THF) Lateral Lateral Lithiation (Impurity) Substrate->Lateral T > -40°C nBuLi n-BuLi nBuLi->AteComplex ArLi Aryl-Lithium Intermediate AteComplex->ArLi Fast Equilibrium Breakdown BuI Bu-I AteComplex->BuI Product Functionalized Product (Ar-E) ArLi->Product + Electrophile (Trapping) Electrophile Electrophile (E+)

Figure 1: Mechanistic pathway illustrating the transition through the Reich ate-complex and the divergence of side reactions at elevated temperatures.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Iodo-4-methoxy-2-methylbenzene (Purity >98%).

  • Reagent:

    
    -Butyllithium (2.5 M in hexanes).[4] Titrate before use.
    
  • Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).

  • Electrophile: Triisopropyl borate (for boronic acid synthesis) or DMF (for aldehyde synthesis).

  • Apparatus: Flame-dried 3-neck round bottom flask, internal temperature probe, argon/nitrogen line, syringe pump (optional but recommended).

Step-by-Step Methodology
Phase 1: Setup and Dehydration
  • Inerting: Flame-dry the glassware under vacuum and backfill with dry Argon three times.

  • Solvent Charge: Cannulate anhydrous THF into the flask. Concentration is critical; aim for 0.15 M to 0.2 M relative to the substrate.

    • Reasoning: High concentrations promote aggregation of organolithiums, which can alter reactivity. 0.2 M is the "sweet spot" for monomeric reactivity in THF [2].

  • Substrate Addition: Add 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv) via syringe. Stir until fully dissolved.

Phase 2: The Exchange (Critical Phase)
  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .

  • Reagent Addition: Add

    
    -BuLi (1.05 equiv) dropwise.
    
    • Rate: Addition must be slow enough that the internal temperature never rises above -70°C .

    • Visual Cue: A color change (often to pale yellow or cream) indicates the formation of the Aryl-Li species.

  • Aging: Stir at -78°C for 30 to 45 minutes .

    • Note: Do not over-age. While the Aryl-Li is stable at this temp, prolonged stirring increases the statistical probability of proton abstraction from the solvent or alkyl halide byproduct.

Phase 3: Electrophilic Trapping
  • Addition: Add the Electrophile (1.2 - 1.5 equiv) neat or as a THF solution.

    • For Boronic Acid: Add Triisopropyl borate (

      
      ) rapidly.
      
    • For Aldehyde: Add dry DMF dropwise.

  • Warming: Keep at -78°C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 1 hour.

Phase 4: Quench & Workup
  • Quench:

    • Boronic Acid:[4][5] Quench with 2M HCl (hydrolysis of the boronate ester).

    • Aldehyde: Quench with Saturated

      
      .[6]
      
  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Process Parameters & Data

Solvent Compatibility Table

The choice of solvent dictates the aggregation state of the lithium species.

SolventPolarityAggregation StateSuitabilityNotes
THF HighMonomer/DimerOptimal Promotes fast exchange; stabilizes the "ate" complex.
Et₂O MediumTetramerGoodSlower exchange than THF; product precipitates often.
Hexane LowHexamerPoorSubstrate solubility issues; exchange is kinetically sluggish.
Me-THF HighMonomerExcellentGreen alternative to THF; higher boiling point.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Moisture in THFRedistill THF over Na/Benzophenone or use molecular sieves.
Wurtz Coupling (Ar-Bu) High Temp during additionEnsure internal temp < -70°C; reduce n-BuLi addition rate.
Recovery of SM "Ate" complex did not break downExtend aging time slightly (to 60 min) or warm to -60°C briefly before trapping (risky).
Methyl-Lithiation Temp too high (> -40°C)Strict temp control is required. Lateral lithiation is thermodynamic.[3]

Workflow Visualization

Experimental_Workflow start Start: Inert Atmosphere (Argon/N2) dissolve Dissolve Substrate in Anhydrous THF (0.2M) start->dissolve cool Cool to -78°C (Internal Probe) dissolve->cool add_li Add n-BuLi (1.05 eq) Rate: T < -70°C cool->add_li age Age: 30-45 min @ -78°C add_li->age trap Add Electrophile (e.g., B(OiPr)3) age->trap warm Warm to RT (1 hour) trap->warm quench Acidic Quench (2M HCl) warm->quench

Figure 2: Operational workflow for the batch synthesis of 4-methoxy-2-methylphenylboronic acid.

References

  • Reich, H. J., Phillips, N. H., & Reich, I. L. (1985).[7] Lithium-iodine exchange.[1][2][8] Kinetic and spectroscopic evidence for the participation of "ate" complexes.[1][8] Journal of the American Chemical Society.[2][9][10]

  • Bailey, W. F., & Patricia, J. J. (1988).[7] The mechanism of the lithium–halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.

  • Organic Chemistry Portal. (n.d.). Lithium-Halogen Exchange.[3][1][2][5][7][8][9][10]

  • BenchChem. (2025).[11] Lithiation of 1-Iodo-2,3,4-trimethoxybenzene (Analogous Protocol).

Sources

use of 1-Iodo-4-methoxy-2-methylbenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 1-Iodo-4-methoxy-2-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of a Substituted Aryl Iodide

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl iodides, particularly those adorned with directing and modulating functional groups, serve as foundational pillars in the synthetic chemist's toolkit. 1-Iodo-4-methoxy-2-methylbenzene is a prime example of such a versatile building block. Its structure is deceptively simple, yet it offers a powerful combination of features: a highly reactive C(sp²)–I bond ideal for cross-coupling reactions, and methoxy and methyl substituents that provide electronic and steric influence. These groups not only modulate the reactivity of the aryl iodide but also serve as key recognition elements or metabolic blockers in the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of 1-Iodo-4-methoxy-2-methylbenzene as a key intermediate, focusing on its application in robust and scalable palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—cornerstone reactions for the synthesis of biaryl, aryl amine, and aryl alkyne scaffolds ubiquitous in pharmaceuticals.

Chemical Profile of 1-Iodo-4-methoxy-2-methylbenzene
PropertyValueReferences
CAS Number 63452-69-7[1][2][3]
Molecular Formula C₈H₉IO[2][]
Molecular Weight 248.06 g/mol [1][][5]
Appearance Powder or solid[1]
Melting Point 42-45°C[1][]
Boiling Point 129-130°C @ 12 Torr[]
SMILES CC1=C(I)C=C(OC)C=C1[]
InChI Key QFUGOWDTHUONFO-UHFFFAOYSA-N[1][][5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 1-Iodo-4-methoxy-2-methylbenzene is unlocked through palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, readily participating in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[6]

G Start 1-Iodo-4-methoxy-2-methylbenzene Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald + R₂NH Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira + R-C≡CH Pd/Cu Catalysts, Base Scaffold1 Biaryl Scaffolds Suzuki->Scaffold1 Scaffold2 Aryl Amine Scaffolds Buchwald->Scaffold2 Scaffold3 Aryl Alkyne Scaffolds Sonogashira->Scaffold3

Caption: Synthetic pathways from 1-Iodo-4-methoxy-2-methylbenzene.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Expertise & Experience: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[6][7] This reaction is instrumental in constructing the biaryl motifs present in a vast number of APIs, including antihypertensives, anti-inflammatories, and kinase inhibitors. The reaction's success hinges on the precise orchestration of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system. For a substrate like 1-Iodo-4-methoxy-2-methylbenzene, the electron-donating nature of the methoxy and methyl groups can facilitate the initial oxidative addition to the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7]

G cluster_main Suzuki-Miyaura Cycle pd0 Pd⁰L₂ pd2_ox Ar-PdII(I)L₂ pd0->pd2_ox Oxidative Addition pd2_b Ar-PdII(OR')L₂ pd2_ox->pd2_b Ligand Exchange pd2_trans Ar-PdII(Ar')L₂ pd2_b->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArAr Ar-Ar' pd2_trans->ArAr ArI Ar-I ArI->pd2_ox Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->pd2_b

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 4-Methoxy-2-methyl-1,1'-biphenyl

Materials:

Reagent/MaterialM.W.AmountMoles
1-Iodo-4-methoxy-2-methylbenzene248.061.24 g5.0 mmol
Phenylboronic Acid121.93732 mg6.0 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.56173 mg0.15 mmol
Potassium Carbonate (K₂CO₃)138.212.07 g15.0 mmol
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • Inert Atmosphere Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-Iodo-4-methoxy-2-methylbenzene (1.24 g, 5.0 mmol) and phenylboronic acid (732 mg, 6.0 mmol).

  • Reagent Addition: Add potassium carbonate (2.07 g, 15.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene (40 mL), ethanol (10 mL), and water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound as a white solid.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Expertise & Experience: The formation of C-N bonds is arguably one of the most important transformations in pharmaceutical synthesis, as the aniline and related aryl amine scaffolds are present in countless drugs.[8][9] The Buchwald-Hartwig amination has revolutionized this area by providing a general and high-yielding method for coupling aryl halides with a wide range of amines.[10][11] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to other cross-couplings, but the key is the choice of ligand.[12] Sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are essential as they promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[10][13] A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, facilitating its coordination to the palladium center.[13]

G cluster_main Buchwald-Hartwig Cycle pd0 Pd⁰L₂ pd2_ox Ar-PdII(I)L₂ pd0->pd2_ox Oxidative Addition pd2_amido Ar-PdII(NR₂)L pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination Product Ar-NR₂ pd2_amido->Product ArI Ar-I ArI->pd2_ox Amine R₂NH Amine->pd2_ox Base Base (e.g., KOtBu) Base->pd2_ox

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Synthesis of N-(4-methoxy-2-methylphenyl)aniline

Materials:

Reagent/MaterialM.W.AmountMoles
1-Iodo-4-methoxy-2-methylbenzene248.061.24 g5.0 mmol
Aniline93.13559 mg (0.55 mL)6.0 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.5022.5 mg0.1 mmol
X-Phos476.6695.3 mg0.2 mmol
Sodium tert-butoxide (NaOt-Bu)96.10673 mg7.0 mmol
Toluene (anhydrous)-50 mL-

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add palladium(II) acetate (22.5 mg, 0.1 mmol), X-Phos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add 1-Iodo-4-methoxy-2-methylbenzene (1.24 g, 5.0 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (50 mL) followed by aniline (0.55 mL, 6.0 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100°C for 16 hours. The solution typically becomes dark and homogeneous. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (20 mL). Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography (Hexane/Ethyl Acetate) to afford the desired aryl amine.

C. Sonogashira Coupling: Synthesis of Aryl Alkynes

Expertise & Experience: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] These resulting aryl alkynes are valuable intermediates, often used in "click" chemistry, further functionalization, or as part of a final drug structure. The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[15] The copper acetylide intermediate is then believed to undergo transmetalation with the palladium center. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It is crucial to perform the reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd⁰L₂ pd2_ox Ar-PdII(I)L₂ pd0->pd2_ox Oxidative Addition (Ar-I) pd2_alk Ar-PdII(C≡CR)L₂ pd2_ox->pd2_alk Transmetalation pd2_alk->pd0 Reductive Elimination Product Ar-C≡CR pd2_alk->Product cuI CuI cu_alk Cu-C≡CR cuI->cu_alk Base, R-C≡CH cu_alk->pd2_ox cu_alk->cuI Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol 3: Synthesis of 1-(Ethynylphenyl)-4-methoxy-2-methylbenzene

Materials:

Reagent/MaterialM.W.AmountMoles
1-Iodo-4-methoxy-2-methylbenzene248.061.24 g5.0 mmol
Phenylacetylene102.14613 mg (0.66 mL)6.0 mmol
Dichlorobis(triphenylphosphine)palladium(II)701.9088 mg0.125 mmol
Copper(I) Iodide (CuI)190.4524 mg0.125 mmol
Triethylamine (Et₃N)101.1930 mL-
Tetrahydrofuran (THF, anhydrous)-20 mL-

Procedure:

  • Inert Atmosphere Setup: Add 1-Iodo-4-methoxy-2-methylbenzene (1.24 g, 5.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (88 mg, 0.125 mmol), and copper(I) iodide (24 mg, 0.125 mmol) to an oven-dried 100 mL Schlenk flask containing a stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (20 mL) and triethylamine (30 mL). Stir for 10 minutes to dissolve the solids.

  • Alkyne Addition: Slowly add phenylacetylene (0.66 mL, 6.0 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter through a plug of silica gel, eluting with more diethyl ether, to remove the ammonium salt and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (eluting with a hexane-based solvent system) to obtain the pure aryl alkyne.

Conclusion

1-Iodo-4-methoxy-2-methylbenzene stands out as a highly valuable and versatile intermediate for pharmaceutical research and development. Its utility is most profoundly demonstrated in its efficient participation in cornerstone palladium-catalyzed cross-coupling reactions. As detailed in this guide, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and scalable pathways to biaryl, aryl amine, and aryl alkyne scaffolds, respectively. The protocols provided herein are not merely procedural steps but are grounded in a mechanistic understanding that allows for rational optimization and troubleshooting. By mastering the application of this key building block, researchers can significantly accelerate the synthesis of novel chemical entities on the path to new therapeutic discoveries.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • A method for synthesizing trametinib key intermediate - Eureka | Patsnap . Available at: [Link]

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
  • China Customized Trametinib Intermediates CAS 871700-30-0 Suppliers Factory . Available at: [Link]

  • Aniline replacement in drug-like compounds - Cresset Group . Available at: [Link]

  • Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate . Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC . Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]

  • 1-iodo-4-methoxy-2-methylbenzene | CAS 63452-69-7 | AMERICAN ELEMENTS ® . Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]

  • CAS 63452-69-7 | 1-Iodo-4-methoxy-2-methylbenzene | MFCD11101045 . Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI . Available at: [Link]

  • Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. - ResearchGate . Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC . Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling . Molecules. Available at: [Link]

  • Sonogashira Coupling - SynArchive . Available at: [Link]

  • 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160 - PubChem . Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes | Journal of the American Chemical Society . Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry . Available at: [Link]

  • (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. - ResearchGate . Available at: [Link]

  • halogenation of benzene and methylbenzene - Chemguide . Available at: [Link]

  • IRANIAN JOURNAL OF CATALYSIS Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press . Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry . Available at: [Link]

  • The Synthesis of Active Pharmaceutical Ingredients (APIs) | PDF - Scribd . Available at: [Link]

  • Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) . Available at: [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors - MDPI . Available at: [Link]

  • One-Step Preparation of Some 3-Substituted Anisoles - ResearchGate . Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México . Available at: [Link]

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Application Note: Strategic Metallation Protocols for 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the preparation of organometallic species derived from 1-Iodo-4-methoxy-2-methylbenzene . This substrate presents a specific set of electronic and steric challenges that dictate the choice of metallation strategy.

Substrate Architecture
  • Electronic Profile: The C4-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, making the C-I bond less electrophilic compared to electron-deficient aryl halides.

  • Steric Profile: The C2-methyl group introduces ortho-steric hindrance. This is the critical control parameter. It physically obstructs the approach of bulky reagents and destabilizes planar transition states in catalytic cycles.

  • Reactivity Implication: Direct oxidative addition (Mg insertion) is kinetically slowed by the ortho-methyl group. Consequently, Halogen-Metal Exchange (using n-BuLi or i-PrMgCl·LiCl) is the preferred vector for generating nucleophilic species, offering superior reproducibility over heterogeneous Mg turnings.

Decision Matrix: Selecting the Metallation Route

MetallationStrategy cluster_outcomes Primary Outcomes Substrate 1-Iodo-4-methoxy-2-methylbenzene Target Target Electrophile? Substrate->Target RouteA Route A: Organolithium (Kinetic Control) Target->RouteA Simple Electrophiles (Aldehydes, CO2, DMF) Requires -78°C RouteB Route B: Turbo Grignard (Thermodynamic/Chemoselective) Target->RouteB Sensitive Electrophiles (Esters, Nitriles) Requires -20°C to RT RouteC Route C: Pd-Catalysis (Cross-Coupling) Target->RouteC Aryl/Alkyl Halides (Suzuki/Buchwald) Requires Heat + Catalyst Aldehyde Benzaldehydes (via DMF) RouteA->Aldehyde Ketone Ketones (via Weinreb Amides) RouteB->Ketone Biaryl Biaryls (via Boronic Acids) RouteC->Biaryl

Figure 1: Strategic decision tree for metallation pathways based on downstream electrophile compatibility.

Pre-Reaction Analytics & Safety

Before initiating any protocol, verify the integrity of the starting material. Aryl iodides can liberate free iodine upon photodegradation, which poisons organometallic initiation.

ParameterSpecificationValidation Method
Appearance White to off-white solid/crystalVisual Inspection
Purity >98.0% (Area %)GC-MS or HPLC (254 nm)
Water Content <0.05% (500 ppm)Karl Fischer Titration
Free Iodine None visible (No yellowing)Wash with 10% Na₂S₂O₃ if yellow

Safety Warning:

  • 1-Iodo-4-methoxy-2-methylbenzene: Irritant.[1] Light sensitive.

  • Organolithiums/Grignards: Pyrophoric. React violently with water. All glassware must be flame-dried under vacuum and purged with Argon.

Route A: Kinetic Generation via Lithium-Halogen Exchange

Best for: Reactions with simple, robust electrophiles (e.g., DMF, CO₂, primary alkyl halides) where low temperature is maintainable.

The Mechanism

The reaction relies on the rapid equilibrium between the aryl iodide and n-butyllithium. Because the aryl anion is more stable (sp² hybridized) than the butyl anion (sp³ hybridized), the equilibrium heavily favors the formation of the aryllithium species.

Protocol A: Low-Temperature Lithiation

Scale: 10.0 mmol basis

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry and cool under argon flow.

  • Dissolution: Charge the flask with 1-Iodo-4-methoxy-2-methylbenzene (2.48 g, 10.0 mmol). Add anhydrous THF (20 mL).

    • Note: Ether (Et₂O) can be used for higher reactivity, but THF is standard for solubility.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

    • Observation: A color change (often pale yellow to slightly orange) indicates anion formation.

  • Incubation: Stir at -78 °C for 30–45 minutes.

    • Critical Check: Do not allow the temperature to rise above -60 °C. The ortho-methyl group is susceptible to benzylic deprotonation at higher temperatures, leading to side products.

  • Quench (Example): Add anhydrous DMF (1.2 mL, 1.5 equiv) dropwise. Stir for 30 min at -78 °C, then warm to RT.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc.

Route B: Thermodynamic Control via Turbo Grignard

Best for: Functional group tolerance (e.g., presence of esters/nitriles elsewhere), scale-up, and higher temperature stability.

The "Turbo" Advantage

Classical Mg turnings often fail with electron-rich, sterically hindered iodides due to surface passivation. The Knochel-Hauser Turbo Grignard (i-PrMgCl[2]·LiCl) operates via a homogeneous halogen-magnesium exchange. The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange by orders of magnitude.

TurboMechanism Substrate Ar-I (Substrate) Complex [Ar-I ··· Mg ··· Cl]⁻ (Ate-Complex) Substrate->Complex Coordination Reagent i-PrMgCl·LiCl (Turbo Reagent) Reagent->Complex Product Ar-MgCl·LiCl (Active Species) Complex->Product Exchange Byproduct i-Pr-I Complex->Byproduct

Figure 2: Mechanism of I/Mg-exchange mediated by LiCl solubilization.

Protocol B: Turbo Grignard Preparation

Scale: 10.0 mmol basis

  • Reagent Prep: Ensure you have a titrated solution of i-PrMgCl·LiCl (commercially available ~1.3 M in THF).

  • Setup: Flame-dried Schlenk flask under Argon.

  • Dissolution: Dissolve 1-Iodo-4-methoxy-2-methylbenzene (2.48 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Activation: Cool the solution to -20 °C (ice/salt bath).

    • Why -20 °C? While exchange can occur at RT, the ortho-methyl group creates steric strain. Lower temperature improves the selectivity of the exchange over elimination pathways, though this substrate is relatively robust.

  • Addition: Add i-PrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv) dropwise.

  • Exchange: Stir the mixture. Allow it to slowly warm to 0 °C over 1 hour.

    • Monitoring: Analyze an aliquot by GC-MS (quench with water -> look for des-iodo product, 1-methoxy-3-methylbenzene). Conversion should be >95% within 1-2 hours.

  • Utilization: The resulting ArMgCl·LiCl solution is stable at 0 °C to RT for several hours and can be used directly for coupling.

Route C: Palladium-Catalyzed Cross-Coupling

Best for: Biaryl synthesis (Suzuki-Miyaura) or Amination (Buchwald-Hartwig).

The Steric Challenge

The ortho-methyl group hinders the oxidative addition step less than it hinders the transmetallation step. Standard ligands (PPh₃) often fail to drive the reaction to completion. You must use electron-rich, bulky phosphine ligands.

Protocol C: Suzuki Coupling (High-Throughput Conditions)

Scale: 1.0 mmol basis

  • Catalyst System:

    • Source: Pd(OAc)₂ (2 mol%) or Pd₂dba₃.

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These Buchwald ligands are specifically designed to facilitate coupling of ortho-substituted arenes.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Base: K₃PO₄ (2.0 equiv) is superior to carbonates for hindered substrates.

  • Procedure:

    • Combine Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) in a vial.

    • Add solvent (degassed).

    • Heat to 80–100 °C for 4–12 hours.

    • Note: The ortho-methyl group requires thermal energy to overcome the rotational barrier during transmetallation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Exchange (Route A) Temperature too low or water present.Increase temp to -40°C briefly; re-titrate n-BuLi.
Wurtz Coupling (Ar-Ar dimer) Localized heating during addition.Dilute substrate further; slow down addition rate.
Low Yield in Suzuki (Route C) Steric hindrance at Transmetallation.Switch ligand to SPhos or P(t-Bu)₃ ; increase temp to 110°C.
Precipitation (Route B) Low solubility of ArMgX.The LiCl in Turbo Grignard usually prevents this. Add more THF.

References

  • Turbo Grignard Basics: Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Sterically Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Substrate Data: PubChem Compound Summary for CID 13140160, 1-Iodo-4-methoxy-2-methylbenzene.[1][6] Link[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-ARYL-042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: How do I purify 1-Iodo-4-methoxy-2-methylbenzene (CAS: 63452-69-7) effectively using recrystallization?

Technical Assessment: 1-Iodo-4-methoxy-2-methylbenzene (also referred to as 4-iodo-3-methylanisole) is an electron-rich aryl iodide used frequently in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Physical State: Low-melting solid or crystallizable oil (Melting Point range approx. 40–60°C depending on purity).

  • Key Challenge: Due to its low melting point and lipophilic nature, this compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the solvent boiling point exceeds the compound's melting point.

  • Stability Note: Aryl iodides are photosensitive. Yellow/brown discoloration indicates iodine liberation (

    
    ).
    

Solubility & Solvent Selection Strategy

The choice of solvent is the single most critical variable. Because this compound is an ether with an alkyl halide moiety, it exhibits high solubility in non-polar solvents and low solubility in water.

Solvent Screening Table
Solvent SystemPolaritySolubility (Hot)Solubility (Cold)Recommendation
Ethanol (95%) Polar ProticHighModerate/LowPrimary Choice. Good balance for anisole derivatives.
Hexane / Heptane Non-polarHighModerateSecondary Choice. Use if Ethanol causes oiling out. Requires cooling to -20°C.
Methanol/Water MixedHighLowRisky. Water addition often triggers oiling out before crystallization.
Ethyl Acetate Polar AproticVery HighHighAvoid as single solvent. Too soluble; use only as a co-solvent with Hexane.

Recommended Protocol: The "Slow-Cool" Technique

Objective: Induce nucleation while preventing liquid-liquid phase separation.

Step-by-Step Methodology
  • Preparation: Weigh the crude solid into an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) dropwise while heating the flask in a water bath set to 50°C .

    • Critical: Do not overheat. Since the MP is low, heating to reflux (78°C) increases the risk of the compound melting into an oil rather than dissolving.

  • Filtration (Optional): If insoluble black particles (Pd catalyst residues or inorganic salts) are present, perform a hot filtration through a pre-warmed glass frit or cotton plug.

  • Controlled Cooling (The Critical Step):

    • Remove from heat.

    • Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally. This slows the cooling rate, promoting crystal growth over oil formation.

    • Seeding: When the solution reaches approx. 35°C, add a single seed crystal of pure product if available.

  • Crystallization: Allow to stand at room temperature for 2–4 hours. If no crystals form, move to a refrigerator (4°C), then a freezer (-20°C).

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash with cold (-20°C) Ethanol .

  • Drying: Dry under high vacuum in the dark (aluminum foil wrap) to prevent iodine liberation.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "Instead of crystals, I see a layer of oil at the bottom of my flask. What went wrong?"

Diagnosis: The solution temperature dropped below the "oiling out" limit (where the compound separates as a liquid) before it reached the nucleation limit. This is common when the compound's melting point is close to the solvent's boiling point.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent. A slightly more dilute solution lowers the saturation temperature, potentially allowing crystals to form before the oil phase separates.

  • Vigorous Stirring. Stirring can sometimes induce nucleation in the oil droplets.

  • Seed It. Add a seed crystal to the hot solution (just below saturation temp) to provide a template for growth.

Issue 2: Colored Impurities

User Question: "My crystals are yellow or pinkish. Is this normal?"

Diagnosis: Pink/Purple indicates free Iodine (


). Yellow often indicates nitro- or azo- impurities if synthesized via Sandmeyer, or oxidation products.

Corrective Action:

  • Wash with Thiosulfate: Dissolve the crude in ether/DCM and wash with 10% Sodium Thiosulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) solution. This reduces 
    
    
    
    (purple) to Iodide (colorless). Then proceed to recrystallize.[1][2][3][4]
  • Activated Charcoal: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight), stir for 5 mins, and filter hot.

Issue 3: Low Yield

User Question: "I lost 60% of my mass. The mother liquor still contains product."

Diagnosis: The compound is too soluble in the chosen solvent at room temperature.

Corrective Action:

  • Switch Solvents: Use a Hexane/Ethyl Acetate mixture (e.g., 10:1).

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume using a rotary evaporator and cool it again to recover a second batch of crystals.

Logic Visualization: Troubleshooting Workflow

The following diagram illustrates the decision-making process for purifying low-melting aryl iodides.

PurificationLogic Start Crude 1-Iodo-4-methoxy-2-methylbenzene SolventChoice Select Solvent: Ethanol (95%) Start->SolventChoice Dissolve Dissolve at 50°C (Do NOT Boil) SolventChoice->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove solids) CheckSol->Filter No Cooling Slow Cool to RT CheckSol->Cooling Yes Filter->Cooling Result Observation? Cooling->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out (Liquid Phase) Result->Oil Failure NoPrecip No Precipitate Result->NoPrecip Failure Final Filter & Wash (-20°C EtOH) Crystals->Final FixOil Reheat -> Add Solvent -> Seed Oil->FixOil FixNoPrecip Cool to -20°C or Evaporate Solvent NoPrecip->FixNoPrecip FixOil->Cooling Retry FixNoPrecip->Result Retry

Caption: Decision matrix for recrystallization, specifically addressing the "oiling out" failure mode common in low-melting aryl iodides.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic halides and ethers).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com.[4] (Authoritative guide on industrial and lab-scale crystallization dynamics). Link

  • PubChem Database. (2024). Compound Summary: 1-Iodo-4-methoxy-2-methylbenzene (CID 13140160).[5][6] National Center for Biotechnology Information. (Source for physical property estimation and structure verification).[3] Link[6]

  • Organic Syntheses. (Various). General procedures for purification of aryl iodides. (Provides context for handling light-sensitive iodide intermediates). Link

Sources

preventing deiodination of 1-Iodo-4-methoxy-2-methylbenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deiodination of 1-Iodo-4-methoxy-2-methylbenzene Ticket ID: #RXN-8842-DEIO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

User Issue: You are observing the formation of 1-methoxy-3-methylbenzene (deiodinated byproduct) instead of the desired cross-coupled product when using 1-Iodo-4-methoxy-2-methylbenzene .

Root Cause Analysis: This substrate presents a "perfect storm" of kinetic challenges that favor hydrodehalogenation (deiodination) over the desired cross-coupling:

  • Electronic Effect: The para-methoxy group makes the C-I bond electron-rich. While oxidative addition is generally fast for iodides, the resulting Pd(II) intermediate is electron-rich and prone to protonation if the catalytic cycle stalls.

  • Steric Effect: The ortho-methyl group significantly retards the rate of transmetallation (in Suzuki) or amine binding (in Buchwald-Hartwig).

  • The "Iodide Effect": Unlike bromides, aryl iodides release iodide ions (

    
    ) which can poison the catalyst by forming inactive bridging dimers 
    
    
    
    .[1] This sequestration of the active catalyst allows the competing deiodination pathway to dominate.

Diagnostic Q&A: Confirming the Failure Mode

Q1: How do I definitively distinguish deiodination from other side reactions?

  • Answer: Check your GC-MS or LC-MS for a peak with a mass corresponding to

    
    . For your substrate (MW ~248.06), look for the parent arene (MW ~122.16).[1]
    
    • Note: If you see

      
       (homocoupling), the mechanism is oxidative, not reductive.[1] This guide focuses on reductive deiodination.
      

Q2: I am using standard conditions (


 / 

/ DMF). Why is this failing?
  • Answer: This "classic" system is often fatal for sterically hindered, electron-rich iodides.[1]

    
     is not bulky enough to prevent the formation of inactive iodide-bridged dimers. Furthermore, DMF can act as a hydride source (via decomposition to dimethylamine and CO) at high temperatures, actively promoting reduction.[1]
    

Troubleshooting Guide: The "Why" and "How"

Issue A: The "Stalled Cycle" (Transmetallation/Binding Failure)
  • Mechanism: The ortho-methyl group creates a steric wall. If the incoming nucleophile (boronic acid or amine) cannot access the Pd center quickly, the long-lived

    
     species will eventually find a proton source (solvent, moisture) and reduce.[1]
    
  • Solution: Accelerate the difficult step using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

    • Recommendation: Switch to SPhos or XPhos for Suzuki coupling.[2] These ligands are bulky enough to facilitate transmetallation yet electron-rich enough to prevent catalyst decomposition.

    • For Amination: Use BrettPhos .[3][4][5] It is specifically designed to prevent the formation of iodide dimers.

Issue B: Iodide Poisoning (The Hidden Killer)
  • Mechanism: Free iodide ions released after oxidative addition bridge two Palladium centers, forming a stable, inactive dimer.[1] This removes active Pd from the cycle, leaving the remaining species vulnerable to decomposition.

  • Solution 1 (Ligand): Use ligands that sterically crowd the Pd center, making dimer formation unfavorable (e.g., BrettPhos , tBuXPhos ).[1]

  • Solution 2 (Additive): Add a silver salt (e.g., AgOTf or Ag2CO3 , 1.0 equiv).[1] Silver precipitates the iodide as AgI, keeping the Pd center cationic or monomeric and highly active.

Issue C: The Proton Source
  • Mechanism: Deiodination requires a hydride or proton source. Alcohols (MeOH, EtOH) are primary culprits via

    
    -hydride elimination.[1] Water (in wet solvents) can also protonate the Pd-Ar bond.
    
  • Solution:

    • Solvent: Switch to strictly anhydrous Toluene or 1,4-Dioxane .[1] Avoid alcohols completely.

    • Base: Use anhydrous bases like Cs2CO3 or K3PO4 instead of aqueous carbonate solutions.

Recommended Protocols

Protocol A: Suzuki-Miyaura Coupling (High Success Rate)

Best for: Coupling 1-Iodo-4-methoxy-2-methylbenzene with Boronic Acids.[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Notes
Catalyst Pd(OAc)2 + SPhos 2-5 mol%Ratio 1:[1]2. Pre-stir in solvent for 5 min.
Alt. Catalyst Pd-162 (SPhos Pd G2) 2-5 mol%Pre-formed precatalyst is superior for consistency.
Solvent Toluene (Anhydrous)0.2 MDegassed (Sparged with Ar for 15 min).
Base K3PO4 (Anhydrous)2.0-3.0Finely ground.
Temp 80 - 100 °C-Sealed tube strongly recommended.

Step-by-Step:

  • Charge a reaction vial with Pd-precatalyst, Boronic Acid (1.5 equiv), Base, and Substrate.[1]

  • Seal and purge with Argon (3x vacuum/backfill cycles).

  • Add anhydrous Toluene via syringe.

  • Heat to 100 °C for 12-24 hours.

  • Critical Check: If conversion is low, add 0.5 equiv of water (degassed).[1] Paradoxically, totally anhydrous conditions can sometimes slow boronic acid activation; a trace of water helps without promoting deiodination if the catalyst is active enough.

Protocol B: Buchwald-Hartwig Amination (Iodide Specific)

Best for: Coupling with primary/secondary amines.[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Notes
Catalyst BrettPhos Pd G3 1-3 mol%Specifically prevents iodide dimer formation.
Solvent 1,4-Dioxane 0.2 MAnhydrous, degassed.[1]
Base NaOtBu 1.4Strong base required for rapid activation.
Temp 80 - 100 °C--

Mechanistic Visualization

The following diagram illustrates the "Decision Point" where the catalytic cycle diverges toward deiodination due to steric stalling or iodide poisoning.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd + Ar-I PdArI L-Pd(Ar)-I Intermediate OxAdd->PdArI Dimer [Pd(Ar)I]2 Dimer (INACTIVE SINK) PdArI->Dimer High [I-] No Bulky Ligand Deiod Hydrodehalogenation (Byproduct: Ar-H) PdArI->Deiod + H+ (Solvent/H2O) Stalled Cycle TransMet Transmetallation / Binding (Slow due to ortho-Me) PdArI->TransMet + Nucleophile (Requires Bulky Ligand) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product

Caption: Figure 1. The catalytic diversion. Without bulky ligands (e.g., SPhos, BrettPhos), the intermediate stalls and either dimerizes (inactive) or reduces (deiodination).[1]

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[1][13] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768.[1] Link[1]

    • Key Insight: Identifies the formation of bridging iodide dimers as the primary cause of failure in aryl iodide coupling and establishes BrettPhos as the solution.[14]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

    • Key Insight: Details the efficacy of SPhos and XPhos for sterically hindered substr
  • Navarro, O., et al. (2005).[1] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 70(12), 4833-4839.[1]

    • Key Insight: Discusses the mechanisms of dehalogen

Sources

optimizing ligand choice for Suzuki reactions with 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 1-Iodo-4-methoxy-2-methylbenzene , a sterically hindered and electron-rich aryl iodide. Our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical troubleshooting strategies needed to ensure the success of your experiments.

Understanding the Substrate: A Double Challenge

The structure of 1-Iodo-4-methoxy-2-methylbenzene presents two primary hurdles for a successful Suzuki coupling:

  • Steric Hindrance: The ortho-methyl group crowds the reaction center. This bulkiness can significantly slow down both the initial oxidative addition of the palladium catalyst to the C-I bond and, more critically, the final reductive elimination step that forms the desired biaryl product.[1][2]

  • Electron-Rich Nature: The para-methoxy group is strongly electron-donating, which increases the electron density of the aromatic ring. While aryl iodides are generally reactive electrophiles, this increased electron density can make the oxidative addition step less favorable compared to electron-poor systems.[2][3]

A successful strategy hinges on selecting a catalyst system—specifically the ligand—that can overcome both of these challenges simultaneously.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. Where should I start troubleshooting?

This is the most common issue and typically points to a problem with the catalytic cycle's initiation (oxidative addition) or a deactivated catalyst.

Answer:

A lack of conversion when coupling a hindered, electron-rich aryl iodide like 1-Iodo-4-methoxy-2-methylbenzene almost always traces back to the ligand's inability to promote the key steps of the catalytic cycle.

Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The catalytic center requires a specific electronic and steric environment to function.

    • The Problem with PPh₃: While a workhorse for simpler couplings, PPh₃ is not electron-rich enough to sufficiently accelerate oxidative addition into the electron-dense C-I bond, nor is it bulky enough to promote the difficult reductive elimination step required for the sterically congested product.[4]

    • The Solution - Bulky, Electron-Rich Monodentate Phosphines: This class of ligands is essential for challenging substrates. They possess two key features:

      • High Electron Density: They increase the electron density on the palladium center, which facilitates the oxidative addition of the catalyst into the C-I bond.[5][6]

      • Significant Bulk: This steric hindrance promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species (L-Pd), which is crucial for oxidative addition. Furthermore, the bulk forces the two organic groups on the palladium intermediate closer together, accelerating the final, product-forming reductive elimination step.[1][6][7]

  • Check Catalyst and Reagent Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd₂(dba)₃ can degrade over time. Consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) which reliably generate the active Pd(0) species.[8]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[8] Use fresh ligands or those that have been stored properly under an inert atmosphere.

    • Degassing: Oxygen is detrimental; it can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to deactivation and the formation of palladium black.[8] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[8]

Recommended Ligand Classes for 1-Iodo-4-methoxy-2-methylbenzene
Ligand ClassExample LigandsKey Advantages
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Considered the gold standard for challenging Suzuki couplings, including those with aryl chlorides and hindered substrates.[9][10][11]
Ferrocenyl Phosphines dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene)Bidentate ligands that offer a good balance of electron-donating properties and a large bite angle, which can be beneficial.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesEven more electron-donating than most phosphines and offer high thermal stability. Often used with PEPPSI-type precatalysts.[13]
Q2: My reaction yields are low, and I'm observing a significant amount of a byproduct that is just my starting material with the iodine replaced by hydrogen. What is happening?

You are observing hydrodehalogenation (or simply dehalogenation), a common and frustrating side reaction, especially with reactive aryl iodides.

Answer:

Dehalogenation occurs when the palladium intermediate (Ar-Pd-I) reacts with a hydride source in the reaction mixture before it can undergo reductive elimination to form the desired product.[14] The choice of ligand plays a critical role in mitigating this pathway by influencing the relative rates of the desired versus undesired reactions.

Mechanism of Dehalogenation

G A A D D

Troubleshooting Steps:

  • Accelerate Reductive Elimination with a Bulky Ligand: The most effective way to combat dehalogenation is to make the desired reductive elimination step kinetically faster than the undesired dehalogenation pathway.

    • Action: Switch to a bulkier ligand. Buchwald-type ligands like XPhos or SPhos are excellent choices. Their steric bulk forces the aryl and boronate-derived groups on the palladium into a conformation that favors rapid C-C bond formation.[7][14][15]

  • Optimize the Base and Solvent: The base and solvent can be sources of the problematic hydride species.[14]

    • Base: While strong bases are needed for transmetalation, some can promote dehalogenation. If using an alkoxide, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or a phosphate (K₃PO₄), which are often milder yet effective.[14]

    • Solvent: Alcoholic solvents can be hydride donors. If you are using one, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[14]

  • Ensure High Purity of the Boron Reagent: If the transmetalation step is slow due to an impure or decomposing boronic acid, the Ar-Pd-I intermediate has more time to undergo side reactions.[14] Use high-quality boronic acid or consider more stable alternatives like pinacol or MIDA boronates.[8]

Q3: I see formation of a symmetrical biaryl product derived from my boronic acid. How do I prevent this?

This side reaction is known as homocoupling . It is typically caused by oxygen in the reaction system.

Answer:

Homocoupling of the boronic acid is a palladium-catalyzed oxidative process that competes with the desired cross-coupling.[3] While it can be influenced by several factors, it is most effectively suppressed by rigorous exclusion of oxygen and by ensuring the efficient generation of the active Pd(0) catalyst.

Troubleshooting Flowchart for Common Suzuki Issues

// Paths from Start Start -> NoReaction; Start -> Dehalogenation; Start -> Homocoupling;

// No Reaction Branch Cause1 [label="Cause: Ineffective Ligand\n(Slow Oxidative Addition / Reductive Elimination)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution1 [label="Solution: Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause2 [label="Cause: Deactivated Catalyst\n(O₂ exposure, old reagents)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution2 [label="Solution: Use Precatalyst, Ensure Rigorous Degassing", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoReaction -> Cause1 -> Solution1; NoReaction -> Cause2 -> Solution2;

// Dehalogenation Branch Cause3 [label="Cause: Reductive Elimination is Too Slow", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution3 [label="Solution: Increase Ligand Bulk\n(XPhos > SPhos > PPh₃)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause4 [label="Cause: Hydride Source\n(Base, Solvent)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution4 [label="Solution: Switch to Carbonate/Phosphate Base\nUse Aprotic Solvent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehalogenation -> Cause3 -> Solution3; Dehalogenation -> Cause4 -> Solution4;

// Homocoupling Branch Cause5 [label="Cause: Oxygen in System", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution5 [label="Solution: Improve Degassing Protocol\n(Freeze-Pump-Thaw)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause6 [label="Cause: Inefficient Pd(II) -> Pd(0) Reduction", shape=box, style=rounded, fillcolor="#F1F3F4"]; Solution6 [label="Solution: Start with a Pd(0) Source or Precatalyst", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling -> Cause5 -> Solution5; Homocoupling -> Cause6 -> Solution6; } dot Caption: A logical workflow for diagnosing and solving common issues.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Re-evaluate your procedure for removing oxygen from the solvent and reaction headspace. Freeze-pump-thaw cycles (at least three) are generally more effective than sparging.[8]

  • Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) state can sometimes promote side reactions, including homocoupling.[8] Starting with a catalyst already in the Pd(0) state, like Pd(PPh₃)₄, or using a modern precatalyst that cleanly generates Pd(0), can minimize this issue.[8]

  • Optimize Ligand Choice: While less direct, a highly efficient ligand that promotes rapid entry into the main catalytic cycle can outcompete the homocoupling pathway. A bulky, electron-rich ligand that accelerates oxidative addition is beneficial.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 1-Iodo-4-methoxy-2-methylbenzene

This protocol uses a robust Buchwald-type ligand and precatalyst system designed for challenging substrates.

Materials:

  • 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.5 - 2.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Iodo-4-methoxy-2-methylbenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Degassing: Add the degassed 1,4-dioxane/water solvent mixture via syringe. If the solvent was not pre-degassed, perform at least three freeze-pump-thaw cycles on the sealed reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The disappearance of the starting aryl iodide is the primary indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand Screening Workflow

When optimizing for a new coupling partner, a parallel ligand screen is highly efficient.

Workflow:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your palladium source (e.g., Pd₂(dba)₃). Prepare a separate stock solution of 1-Iodo-4-methoxy-2-methylbenzene and your boronic acid partner in the chosen solvent.

  • Array Setup: In an array of reaction vials, dispense the required amount of each unique ligand to be tested (e.g., SPhos, XPhos, PPh₃, dtbpf). Aim for a consistent Pd:Ligand ratio (typically 1:2 for monodentate ligands).

  • Reaction Initiation: Add the palladium stock solution to each vial, followed by the substrate stock solution and a pre-weighed amount of base.

  • Execution: Seal the vials, remove them from the glovebox, and place them in a parallel synthesis block for heating and stirring at a set temperature.

  • Analysis: After a set time (e.g., 12 or 24 hours), quench all reactions and analyze the conversion/yield in each vial by a quantitative method like LC-MS or GC-MS with an internal standard. This data will clearly identify the most effective ligand.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. RSC Publishing. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Josiphos ligands. Retrieved from [Link]

  • Nature. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • Shields, J. D., et al. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, December 4). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Buchwald Ligands. (n.d.). Buchwald Ligands. Retrieved from [Link]

  • PMC. (n.d.). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvias Josiphos Ligands: From Discovery to Technical Applications. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • PubMed. (2024, June 5). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

Sources

stability and long-term storage of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Guide

CAS: 63452-69-7 | Formula:


 | Mol.[1][2][3][4][5] Weight:  248.06  g/mol [1][2][6]

Executive Summary & Chemical Identity

1-Iodo-4-methoxy-2-methylbenzene (also referred to as 4-iodo-3-methylanisole) is an electron-rich aryl iodide widely used as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Its stability profile is defined by two critical factors:

  • Photolability: The Carbon-Iodine (C-I) bond is relatively weak (~65 kcal/mol) and susceptible to homolytic cleavage by UV-visible light.[1]

  • Low Melting Point: With a melting point range of 42–44°C , this compound sits on the threshold between solid and liquid, making it prone to "phase cycling" during transit or improper storage.

This guide provides the protocols necessary to maintain catalytic activity and restore degraded material.

Storage & Handling Protocols (Preventative)

Storage Architecture

The following decision matrix outlines the optimal storage conditions to prevent degradation (deiodination) and physical state changes.

StorageProtocol Start Received 1-Iodo-4-methoxy-2-methylbenzene CheckState Check Physical State (MP: 42-44°C) Start->CheckState Solid Solid (White/Off-White) CheckState->Solid Intact Liquid Liquid/Melted (Colorless) CheckState->Liquid Melted (Transit) Discolored Yellow/Brown (Iodine Present) CheckState->Discolored Degraded Action_Cool Standard Storage: Refrigerate (2-8°C) Amber Vial Solid->Action_Cool Active Use Action_Freeze Long-Term Storage (>3 months): Freezer (-20°C) Under Argon Solid->Action_Freeze Archive Liquid->Action_Cool Recrystallize Action_Purify Perform Thiosulfate Wash (See Module 3) Discolored->Action_Purify

Figure 1: Storage decision tree based on physical state and usage frequency.[1]

Critical Handling Parameters
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Short term)-20°C (Long term)The compound melts at ~42°C. Keeping it well below the MP prevents "sweating" and surface area expansion, which accelerates oxidation.[1]
Light Strict Exclusion Aryl iodides undergo photo-induced homolytic cleavage.[1] Store in amber glass or wrap clear vials in aluminum foil.
Atmosphere Argon > Nitrogen Argon is denser than air and provides a better blanket for low-melting solids that may sublime or oxidize at the benzylic methyl position.[1]
Container Glass Only Iodine (if liberated) can permeate polyethylene (PE) plastics. Use borosilicate glass with Teflon-lined caps.

Troubleshooting & Diagnostics (Reactive)

FAQ: Common User Scenarios

Q1: The compound arrived as a liquid, but the CoA says it is a solid. Is it degraded?

  • Diagnosis: Likely No .

  • Root Cause: The melting point is 42–44°C. Transit temperatures in delivery trucks often exceed 50°C.

  • Action: Place the vial in a refrigerator (4°C) for 12 hours. If it solidifies into a white/off-white mass, it is chemically stable.[1] If it remains liquid at 4°C, check purity by NMR (impurities depress MP).

Q2: The material has turned yellow or brown.[7] Can I still use it?

  • Diagnosis: Caution Required .

  • Root Cause: The color comes from elemental iodine (

    
    ) liberated by photolysis.
    
    • Mechanism:[1][8][9]

      
       (accumulation).
      
  • Impact: Free iodine is an oxidant and a catalyst poison. It can oxidatively add to Pd(0) species, disrupting the catalytic cycle of cross-couplings.

  • Action: If the color is faint yellow, it may be usable for robust reactions. If dark brown, perform the Restoration Protocol (Module 4).

Q3: I see a new peak in the proton NMR around 2.3 ppm.

  • Diagnosis: Potential oxidation.[10][11]

  • Root Cause: The methyl group at position 2 is benzylic and electron-rich.[1] Long-term exposure to air can lead to benzylic oxidation (aldehyde/alcohol formation).

  • Action: Purify via silica plug filtration.

Restoration Protocol: Removing Free Iodine

If your material has degraded (brown discoloration), do not discard it. The following "Rescue Wash" utilizes chemical reduction to restore the material to reagent-grade purity.

The Chemistry of Restoration

We utilize Sodium Thiosulfate (


)  to reduce non-polar, organic-soluble Iodine (

) into water-soluble Iodide ions (

).[1]

[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the discolored aryl iodide in a minimal amount of Ethyl Acetate or Dichloromethane (approx. 5 mL per gram of compound).

  • The Wash:

    • Add an equal volume of 10% w/v aqueous Sodium Thiosulfate .

    • Shake vigorously in a separatory funnel.

    • Observation: The organic layer should instantly shift from brown/yellow to colorless/pale.

  • Separation: Collect the organic layer.

  • Drying: Wash the organic layer once with brine (saturated NaCl), then dry over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Recovery: Filter off the drying agent and concentrate under reduced pressure (Rotavap).

    • Note: Keep the water bath <35°C to prevent melting/oiling if you desire a solid product.

Mechanism of Degradation

Understanding the failure mode helps in prevention. The diagram below illustrates the pathway from stable reagent to catalyst poison.

DegradationPath Compound 1-Iodo-4-methoxy- 2-methylbenzene RadicalPair Radical Pair [Ar• + I•] Compound->RadicalPair UV Light (hν) Heat (>45°C) RadicalPair->Compound Recombination (Cage Effect) Iodine Free Iodine (I₂) (Yellow Color) RadicalPair->Iodine Dimerization Poison Catalyst Poisoning (Pd Oxidation) Iodine->Poison In Reaction

Figure 2: Photolytic degradation pathway leading to iodine accumulation.[1]

References & Data Sources

  • Sigma-Aldrich (Merck). 1-Iodo-4-methoxy-2-methylbenzene Product Specification (CAS 63452-69-7).[1] (Confirms physical state as powder/solid and MP 42-44°C).

  • PubChem. Compound Summary for CID 13140160 (1-iodo-4-methoxy-2-methylbenzene).

  • Frontier, A. (University of Rochester). Not Voodoo: Workup for Removing Bromine or Iodine.[12] (Authoritative source for thiosulfate wash protocols).[12]

  • ChemicalBook. CAS 63452-69-7 Properties and Safety.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions with 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Iodo-4-methoxy-2-methylbenzene. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the formation of the undesired homocoupled byproduct, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. Here, we provide in-depth, experience-driven troubleshooting advice and preventative strategies grounded in established mechanistic principles.

Introduction: The Challenge of Homocoupling

1-Iodo-4-methoxy-2-methylbenzene is a valuable building block in organic synthesis, frequently used in forming C-C bonds via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck. However, its electronic and steric properties can sometimes favor an undesired side reaction: homocoupling (also known as a Glaser-type or Ullmann-type side reaction), leading to the formation of 2,2'-dimethoxy-5,5'-dimethylbiphenyl. This not only consumes the starting material but also complicates purification, reducing the overall efficiency of the synthetic route.

This guide will dissect the common causes of homocoupling in these reactions and provide actionable, evidence-based solutions to mitigate this problem.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using 1-Iodo-4-methoxy-2-methylbenzene in cross-coupling reactions.

FAQ 1: I'm observing significant amounts ( >10%) of the homocoupled byproduct in my Suzuki-Miyaura reaction. What is the most likely cause?

Answer: Significant homocoupling in a Suzuki-Miyaura reaction with 1-Iodo-4-methoxy-2-methylbenzene often points to one of several interrelated issues, primarily concerning the catalyst's state and the reaction kinetics.

  • Cause A: Catalyst Decomposition and Palladium Nanoparticle Formation. The primary cause is often the premature decomposition of the active Pd(0) catalyst into palladium black or nanoparticles. These nanoparticles are highly active catalysts for the homocoupling of aryl halides. This decomposition can be triggered by excessively high temperatures, improper ligand choice, or slow oxidative addition of the aryl iodide to the Pd(0) center.

  • Cause B: Suboptimal Ligand-to-Metal Ratio. An insufficient amount of a suitable phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and decomposition. Conversely, an excessive amount of ligand can sometimes inhibit the desired catalytic cycle.

  • Cause C: Inefficient Transmetalation. If the transmetalation step (transfer of the organic group from the boronic acid/ester to the palladium center) is slow relative to the oxidative addition, the concentration of the Ar-Pd(II)-I intermediate increases. This intermediate can then react with another molecule of the aryl iodide in a competing pathway that leads to homocoupling.

  • Cause D: Oxygen Contamination. The presence of oxygen can accelerate the decomposition of Pd(0) catalysts and, in some cases, directly promote the homocoupling of organoboron reagents. Thorough deoxygenation of the reaction mixture and maintenance of an inert atmosphere are critical.

Troubleshooting Flowchart for Suzuki-Miyaura Homocoupling

A High Homocoupling Detected (>10%) B Step 1: Verify Inert Atmosphere (Sparging & Positive Pressure) A->B C Step 2: Lower Reaction Temperature (e.g., from 100°C to 80°C) B->C D Step 3: Evaluate Catalyst System C->D E Option 3a: Increase Ligand Loading (e.g., Pd:Ligand from 1:1.5 to 1:2.5) D->E F Option 3b: Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) D->F G Option 3c: Use a Pre-formed Catalyst (e.g., Pd(PPh3)4 or a Palladacycle) D->G H Step 4: Check Base and Solvent (Is the base too strong/weak? Is the solvent appropriate?) E->H If no improvement F->H If no improvement G->H If no improvement I Problem Resolved H->I Monitor reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

FAQ 2: My Sonogashira coupling of 1-Iodo-4-methoxy-2-methylbenzene with a terminal alkyne is yielding the di-yne (alkyne homocoupling) and the aryl-aryl homocoupled product. How can I improve selectivity?

Answer: The dual homocoupling issue in Sonogashira reactions (Glaser coupling of the alkyne and Ullmann-type coupling of the aryl iodide) is a classic problem. It arises from the specific conditions of this copper-co-catalyzed reaction.

  • Primary Cause: Copper(I)-Mediated Alkyne Homocoupling. The presence of Cu(I) salts, essential for the Sonogashira catalytic cycle, can also directly catalyze the oxidative coupling of terminal alkynes, especially in the presence of an oxidant like air.

  • Secondary Cause: Palladium-Catalyzed Aryl Homocoupling. As with the Suzuki reaction, high temperatures or catalyst decomposition can lead to the homocoupling of 1-Iodo-4-methoxy-2-methylbenzene.

Solutions to Improve Selectivity:

  • Rigorous Deoxygenation: This is the most critical step to prevent Glaser coupling. Ensure all solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Use a Copper-Free Sonogashira Protocol: Several modern methods bypass the need for a copper co-catalyst, thereby completely eliminating the pathway for Glaser coupling. These often rely on more sophisticated palladium/ligand systems or the use of specific additives.

  • Optimize the Base: The choice of base is crucial. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used, acting as both a base and a solvent. Using a slightly bulkier base can sometimes disfavor side reactions.

  • Control the Rate of Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of its homocoupling relative to the desired cross-coupling.

Comparative Table: General Strategies to Minimize Homocoupling
StrategySuzuki-Miyaura CouplingSonogashira CouplingHeck Coupling
Catalyst Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote reductive elimination.Copper-free conditions are often preferred. Palladium catalysts with N-heterocyclic carbene (NHC) ligands can be effective.Use of palladacycle pre-catalysts can maintain a stable, active Pd species.
Temperature Control Lowering the temperature can reduce the rate of catalyst decomposition and side reactions.Often performed at or slightly above room temperature to disfavor alkyne homocoupling.Higher temperatures are often necessary, making catalyst stability paramount.
Inert Atmosphere Crucial to prevent catalyst oxidation and side reactions involving the boronic acid.Absolutely essential to prevent copper-catalyzed Glaser coupling of the alkyne.Important for maintaining catalyst longevity and preventing side reactions.
Additives N/AUsing additives like tetra-n-butylammonium fluoride (TBAF) can sometimes promote the desired reaction in copper-free systems.Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial in certain systems.
Base Selection A weaker base (e.g., K2CO3, Cs2CO3) is often preferred to minimize side reactions.An amine base (e.g., TEA, DIPA) is standard. Its purity is critical.A hindered organic base (e.g., Proton-Sponge) or an inorganic base (e.g., K2CO3) is common.

Part 2: Preventative Measures & Optimized Protocols

Proactive measures are more effective than reactive troubleshooting. The following section provides a detailed, optimized protocol for a Suzuki-Miyaura reaction designed to minimize homocoupling from the outset.

Optimized Protocol: Suzuki-Miyaura Coupling of 1-Iodo-4-methoxy-2-methylbenzene with Phenylboronic Acid

This protocol is designed around the principle of maintaining a stable and highly active catalyst system to favor the cross-coupling pathway.

Materials:

  • 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos (2.0 mol %)

  • Palladium(II) Acetate (1.0 mol %)

  • Potassium Phosphate (K3PO4), tribasic, finely ground (2.5 equiv)

  • Toluene (Anhydrous, deoxygenated)

  • Water (Deionized, deoxygenated)

Experimental Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reagents Reagent Charging (under Argon) cluster_reaction Reaction Execution prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with Argon prep1->prep2 charge1 Add Pd(OAc)2 & SPhos prep2->charge1 charge2 Add Aryl Iodide & Boronic Acid charge1->charge2 charge3 Add K3PO4 charge2->charge3 rxn1 Add degassed Toluene/Water charge3->rxn1 rxn2 Heat to 80 °C with stirring rxn1->rxn2 rxn3 Monitor by TLC/GC-MS rxn2->rxn3

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura protocol.

Step-by-Step Procedure:

  • Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under high vacuum and subsequently backfilled with high-purity argon. This process is repeated three times to ensure an inert atmosphere.

  • Reagent Charging: Under a positive flow of argon, add palladium(II) acetate (1.0 mol %), SPhos (2.0 mol %), 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.5 equiv) to the flask.

  • Solvent Addition: Add deoxygenated toluene and deoxygenated water (e.g., in a 10:1 ratio) via cannula or syringe. The solvents should be sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution: The flask is sealed, and the heterogeneous mixture is stirred vigorously. The reaction is heated to a constant internal temperature of 80 °C. Note: The use of a bulky, electron-rich ligand like SPhos often allows for lower reaction temperatures, which is key to preventing catalyst decomposition.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS. The disappearance of the starting aryl iodide and the appearance of the desired biaryl product are tracked. The homocoupled byproduct, if any, will have a distinct retention time/Rf value.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Why this protocol works:

  • Pre-catalyst and Ligand Choice: Using Pd(OAc)2 with the bulky, electron-rich SPhos ligand in a 1:2 ratio in situ generates a highly active and stable Pd(0) species. The SPhos ligand accelerates the rate-limiting oxidative addition and the subsequent reductive elimination step, outcompeting the pathways that lead to catalyst decomposition and homocoupling.

  • Base and Solvent System: The use of K3PO4 in a toluene/water system is a robust combination that is effective for a wide range of substrates and is less prone to causing side reactions compared to stronger bases like hydroxides.

  • Controlled Temperature: Operating at a moderate temperature (80 °C) provides sufficient thermal energy for the reaction to proceed efficiently without significantly increasing the rate of catalyst decomposition, a common issue at temperatures exceeding 100-110 °C.

References

  • Title: The Role of Palladium Nanoparticles in Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Mechanisms of Palladium-Catalyzed Aryl-Aryl Bond Formation Source: Accounts of Chemical Research URL: [Link]

  • Title: The Suzuki–Miyaura reaction: a personal account from the beginning Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews URL: [Link]

  • Title: A Practical and General Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Halides Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: A General System for Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Complex, Heteroatom-Rich Partners Source: The Journal of Organic Chemistry URL: [Link]

catalyst deactivation in 1-Iodo-4-methoxy-2-methylbenzene cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in 1-Iodo-4-methoxy-2-methylbenzene Cross-Coupling

Scope & Technical Context

Subject Molecule: 1-Iodo-4-methoxy-2-methylbenzene CAS: 63452-69-7 (Analogous/Isomeric references) Chemical Profile: [1]

  • Electronic State: Electron-rich (Para-Methoxy group).

  • Steric Environment: Ortho-blocked (Ortho-Methyl group).

  • Primary Challenge: The "Ortho-Electronic Mismatch." The electron-donating methoxy group renders the C-I bond less electrophilic (slowing oxidative addition), while the ortho-methyl group physically obstructs the coordination of the nucleophile (slowing transmetallation or amine binding).

The Support Scenario: Users typically report reaction stalling at 40-60% conversion, accompanied by the formation of "Pd black" (precipitated palladium) or the accumulation of the protodehalogenated byproduct (3-methylanisole). This guide addresses the root causes of these deactivation pathways.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

DiagnosticWorkflow Start Reaction Failure Analysis CheckAppearance Visual Inspection: Is there black precipitate? Start->CheckAppearance YesBlack YES: Pd Black Formation CheckAppearance->YesBlack Precipitate NoBlack NO: Solution remains homogeneous CheckAppearance->NoBlack Clear/Brown ActionBlack Cause: Ligand Dissociation/Under-ligation Fix: Increase L:Pd ratio or switch to bulky biaryl phosphine YesBlack->ActionBlack CheckTLC Analyze Crude (LCMS/GCMS): Is Des-Iodo product present? NoBlack->CheckTLC Dehalo YES: Protodehalogenation (3-methylanisole formed) CheckTLC->Dehalo Byproduct Found Stall NO: Only SM + Product (Stalled Reaction) CheckTLC->Stall Conversion Stops ActionDehalo Cause: Slow Transmetallation Fix: Switch to anhydrous conditions or use anhydrous base (K3PO4) Dehalo->ActionDehalo ActionStall Cause: Dimer Formation/Poisoning Fix: Add heat or switch to pre-formed catalyst (e.g., Pd-PEPPSI) Stall->ActionStall

Figure 1: Diagnostic logic tree for troubleshooting cross-coupling failures specific to ortho-substituted aryl iodides.

Technical Deep Dive: Troubleshooting & FAQs

Issue 1: The "Pd Black" Death Spiral

User Question: My reaction turns black and precipitates metal within 30 minutes. Why is the catalyst decomposing so fast?

Expert Analysis: The ortho-methyl group on your substrate creates a "cone of exclusion" around the Palladium center. After the initial oxidative addition, the resulting Ar-Pd(II)-I species is sterically crowded.

  • Ligand Ejection: To relieve this steric strain, the phosphine ligand often dissociates.

  • Agglomeration: Once the ligand leaves, the naked Pd(II) species is unstable and rapidly reduces/agglomerates into catalytically inactive Pd(0) clusters (Pd black).

Solution Strategy:

  • Use Bulky, Electron-Rich Ligands: Switch to Buchwald Biaryl Phosphines (e.g., SPhos or XPhos ). These ligands are designed to form a "roof" over the metal center, enforcing stability even in crowded environments.

  • Increase Ligand/Metal Ratio: Do not use a 1:1 ratio. Use a 2:1 or 3:1 (L:Pd) ratio to shift the equilibrium back toward the ligated species.

Issue 2: Protodehalogenation (The "Reduction" Trap)

User Question: I see 40% product, but 30% of my starting material has turned into 3-methylanisole (des-iodo byproduct). Where is the hydrogen coming from?

Expert Analysis: This is a classic symptom of a slow transmetallation step . Because the ortho-methyl group blocks the incoming nucleophile (boronic acid or amine), the Ar-Pd(II)-I intermediate "waits" too long in the cycle.

  • Mechanism: While waiting, the highly reactive Ar-Pd-I species abstracts a hydride from the solvent (especially alcohols like ethanol/isopropanol) or the amine base. This leads to reductive elimination of Ar-H instead of Ar-Nu.

Solution Strategy:

  • Solvent Switch: Avoid primary/secondary alcohols. Use 1,4-Dioxane or Toluene .

  • Strict Anhydrous Conditions: Water promotes protonation. If using boronic acids, use a minimal amount of water (required for the mechanism) or switch to Potassium Trifluoroborates (R-BF3K) which release boronic acid slowly.

  • Base Selection: Switch from alkoxide bases (NaOEt, which can act as hydride donors) to carbonate or phosphate bases (K3PO4 or Cs2CO3 ).

Issue 3: Inactive Dimer Formation

User Question: The reaction works well for the non-methylated analog (4-iodoanisole), but the 2-methyl variant barely reacts. Is it just sterics?

Expert Analysis: It is sterics, but specifically leading to Bridging Iodide Dimers . With ortho-substituted aryl iodides, the monomeric Pd species is prone to dimerizing into [Ar-Pd(μ-I)]2 structures. These dimers are thermodynamically stable "resting states" that remove active catalyst from the cycle.

Solution Strategy:

  • Heat is Essential: These dimers often break apart at higher temperatures. Ensure your reaction is running >80°C.

  • Solvent Polarity: Use a polar aprotic solvent (DMF or DMAc) to help solvate and break up the dimers.

Catalyst Deactivation Pathway Visualization

Understanding where the catalyst dies is crucial for fixing the protocol.

DeactivationPathway Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Intermediate A [Ar-Pd(II)-I] OxAdd->PdII TransMet Transmetallation (BLOCKED by o-Me) PdII->TransMet Slow Dehalo Path 1: H-Abstraction (Solvent/Base) PdII->Dehalo If TransMet Stalls Dimer Path 2: Dimerization [Ar-Pd-I]2 PdII->Dimer Resting State PdBlack Path 3: Ligand Loss Pd Black PdII->PdBlack If L dissociates Product Product Formation TransMet->Product

Figure 2: Mechanistic pathway showing how the ortho-methyl steric block leads to three distinct deactivation routes.

Optimized Experimental Protocols

These protocols are specifically tuned for 1-Iodo-4-methoxy-2-methylbenzene to mitigate steric deactivation.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for coupling with phenylboronic acids.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Notes
Substrate 1-Iodo-4-methoxy-2-methylbenzene1.0Purify if yellow (remove free I2).
Catalyst Pd(OAc)2 + SPhos 0.02 / 0.05SPhos is critical for ortho-subs.
Base K3PO4 (finely ground)2.0Anhydrous preferred.
Solvent Toluene / Water (10:[10]1)-Biphasic system works best here.
Conditions 100°C, 12-18 hours-Vigorous stirring required.

Step-by-Step:

  • Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (5 mol%), and K3PO4 (2.0 equiv).

  • Seal and purge with Argon for 5 minutes (Crucial to prevent phenol formation).

  • Add degassed Toluene and Water via syringe.

  • Heat to 100°C. Note: The mixture will turn dark brown; this is normal for SPhos.

  • Validation: Check TLC after 2 hours. If SM remains, add 1 mol% more catalyst (pre-mixed in solvent).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for coupling with secondary amines.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Notes
Substrate 1-Iodo-4-methoxy-2-methylbenzene1.0
Pre-Catalyst RuPhos Pd G4 0.024th Gen precatalysts prevent Pd black.
Base NaOtBu 1.4Strong base needed for amination.
Solvent 1,4-Dioxane-Anhydrous (Sure/Seal bottle).
Conditions 80°C - 100°C-

Step-by-Step:

  • Inside a glovebox (preferred) or under strict Argon flow, combine the aryl iodide, amine (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G4 (2 mol%).

  • Add anhydrous Dioxane.[6]

  • Seal the vessel tightly.

  • Heat to 80°C.

  • Why this works: The "G4" precatalyst ensures a 1:1 Pd:Ligand ratio enters the cycle immediately, preventing the initial "Pd black" formation often seen when mixing Pd2(dba)3 and ligands manually.

References

  • Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides Using Bulky Biarylphosphine Ligands." Journal of Organic Chemistry, 2008.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Navarro, O., et al. "General Optimization of the Suzuki-Miyaura Cross-Coupling Using (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2005. (Dehalogenation mechanisms).[6][11]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Repository, 2024.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the workup of chemical reactions involving the aryl iodide, 1-Iodo-4-methoxy-2-methylbenzene. As an experienced application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Part 1: Foundational Workup Principles
Q1: My palladium-catalyzed cross-coupling reaction is complete. What is the universally first step in the workup process?

The first and most critical step is to quench the reaction . This serves two primary purposes: to halt the catalytic cycle definitively and to begin the process of separating your organic product from the inorganic reagents. The choice of quenching agent depends on the reaction type. For most palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira, quenching is typically achieved by adding an aqueous solution.

  • Why an aqueous quench? The addition of water or a dilute aqueous solution (e.g., saturated ammonium chloride, dilute HCl, or sodium bicarbonate) effectively stops the reaction by precipitating the catalyst and dissolving the inorganic salts (bases, halide byproducts) used in the reaction, preparing the mixture for extraction.[1][2][3]

Q2: I see a black precipitate after quenching my reaction. What is it, and how should I handle it?

The black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[4] This is a common occurrence, especially if the reaction was heated for an extended period or if impurities were present.

Causality: The active Pd(0) species in the catalytic cycle is metastable. Over time or under suboptimal conditions, it can agglomerate into catalytically inactive nanoparticles and bulk metal, which appear as a black solid.[4]

Procedure: Before proceeding to a liquid-liquid extraction, you must remove the palladium black. The most effective method is to filter the entire reaction mixture through a plug of Celite® (diatomaceous earth).

  • Place a small cotton plug at the bottom of a pipette or funnel.

  • Add a 2-3 cm layer of Celite.

  • Gently pour the reaction mixture through the Celite plug.

  • Rinse the reaction flask and the Celite plug with the organic solvent you will use for extraction (e.g., ethyl acetate, dichloromethane) to ensure all of your product is collected.[1][5]

Filtering through Celite provides a fine filtration medium that effectively traps the colloidal palladium particles, which might otherwise pass through standard filter paper and contaminate your final product.[1]

Q3: Which organic solvent is best for extracting my product after the quench and filtration?

The choice of extraction solvent is governed by two main factors: your product's solubility and the solvent's immiscibility with water.[6] For products derived from 1-Iodo-4-methoxy-2-methylbenzene, which are typically non-polar to moderately polar aromatic compounds, common and effective solvents include:

  • Ethyl Acetate (EtOAc): An excellent general-purpose solvent with moderate polarity. It is highly effective at dissolving a wide range of organic compounds.

  • Diethyl Ether (Et₂O): A less polar option than ethyl acetate, which can be advantageous for separating highly non-polar products from more polar impurities.

  • Dichloromethane (DCM): A denser-than-water solvent that is effective for many extractions. However, it has a higher potential for forming emulsions.

The fundamental principle of liquid-liquid extraction is to partition the compound of interest between two immiscible liquid phases.[6] Your organic product will preferentially dissolve in the organic solvent, while inorganic salts and other water-soluble impurities will remain in the aqueous phase.

Q4: Why is washing the combined organic layers with brine a standard procedure?

Washing the organic phase with a saturated aqueous solution of sodium chloride (brine) is a crucial step before drying and solvent evaporation.[7]

Causality:

  • "Salting Out" Effect: Brine is highly ionic. This high salt concentration reduces the solubility of organic compounds in the aqueous phase, effectively forcing more of your desired product into the organic layer and increasing your yield.

  • Pre-Drying: Brine helps to remove the bulk of the dissolved water from the organic solvent. The organic solvent is saturated with water after being in contact with the aqueous phase. The highly concentrated salt solution draws water out of the organic layer by osmosis, making the subsequent drying step with an agent like Na₂SO₄ or MgSO₄ more efficient.[7]

Part 2: Troubleshooting Reaction-Specific Workup Issues

The aryl iodide 1-Iodo-4-methoxy-2-methylbenzene is a versatile substrate, most commonly used in cross-coupling reactions. Each reaction type presents unique workup challenges.

Suzuki-Miyaura Coupling

Q5: I've encountered a persistent emulsion during the extraction of my Suzuki reaction. How can I break it up?

Emulsions are common in Suzuki workups due to the presence of basic aqueous solutions and boronic acid byproducts acting as surfactants.

Likely Causes & Solutions:

ProblemLikely CauseRecommended Solution
Persistent Emulsion Excess inorganic base (e.g., K₂CO₃, Cs₂CO₃); boronic acid byproducts.Add a significant amount of brine to the separatory funnel, swirl gently (do not shake), and allow it to stand. The increased ionic strength of the aqueous phase should help break the emulsion. If that fails, filtering the entire emulsified layer through Celite can also be effective.
Product in Aqueous Layer The product may have hydrophilic functional groups, or the pH may be unsuitable.Adjust the pH of the aqueous layer. If your product has a basic site, acidifying the aqueous layer might help, and vice-versa. Perform a small test extraction on the aqueous layer to see if more product can be recovered.

Q6: My purified product is still contaminated with boron byproducts. How can I remove them?

Boronic acids and their derivatives can be notoriously difficult to remove completely.

Expert Insight: A simple and often overlooked technique is an acid/base wash. Boronic acids can be converted to their more water-soluble boronate salts. Try washing the organic layer with a 1M NaOH solution. This deprotonates the boronic acid, making it soluble in the aqueous phase. Follow this with a standard water and brine wash to remove any residual base.

Sonogashira Coupling

Q7: My main impurity is the homocoupled diyne from my alkyne starting material. How does this impact my workup and purification?

This is a classic Sonogashira problem, often caused by the copper(I) co-catalyst promoting oxidative coupling of the alkyne (Glaser coupling).[4][8]

Causality & Strategy:

  • Prevention: The best strategy is prevention. Running the reaction under copper-free conditions, although sometimes slower, can eliminate this side product.[4][8]

  • Workup: During the workup, if copper was used, an aqueous wash with a dilute ammonium hydroxide solution can help remove copper salts by forming a soluble copper-ammonia complex.

  • Purification: The homocoupled diyne is often non-polar and can be challenging to separate from the desired cross-coupled product, as they may have similar polarities. Careful flash chromatography with a shallow solvent gradient is typically required.[1]

Heck Reaction

Q8: The crude mixture from my Heck reaction is a thick, polymeric sludge that's difficult to handle. What should I do?

Polymerization of the alkene partner is a known side reaction in Heck chemistry, especially with electron-rich alkenes like styrenes or acrylates.

Procedure: Do not attempt to filter the viscous mixture directly.

  • Dilute: Add a large volume of a suitable organic solvent (e.g., DCM or EtOAc) to the crude reaction mixture to dissolve the desired product and reduce the viscosity.

  • Filter: Filter the diluted mixture through a pad of Celite to remove the insoluble polymeric material and the palladium catalyst.

  • Proceed: Continue with the standard aqueous extraction on the filtrate.

Part 3: Advanced Purification Strategies

After a successful extraction, the final step is purification. The two primary methods for products derived from 1-Iodo-4-methoxy-2-methylbenzene are flash chromatography and recrystallization.

Workflow for Choosing a Purification Method

G start Crude Product State? is_solid Is it a solid? start->is_solid Solid is_oil It is an oil/wax start->is_oil Oil recrystallize Attempt Recrystallization is_solid->recrystallize chromatography Use Flash Chromatography is_oil->chromatography purity_check Purity > 95%? recrystallize->purity_check Check Purity (NMR/LCMS) success Purification Complete chromatography->success purity_check->chromatography No purity_check->success Yes

Caption: Decision tree for selecting the primary purification method.

Q9: My product is a solid. How do I perform an effective recrystallization?

Recrystallization is an excellent and scalable purification technique for solid compounds.[9][10] It relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[9]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent where your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For aromatic compounds like those derived from your starting material, alcohols like ethanol or isopropanol are often excellent choices.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces.[9]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q10: Flash chromatography seems necessary, but my compound appears to be degrading on the silica gel. What's happening and what can I do?

Silica gel is acidic and can cause degradation of acid-sensitive compounds.[12]

Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. If your product contains acid-labile functional groups, it can decompose during the purification process.

Solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.[12]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. For basic compounds, amine-functionalized silica can be an excellent choice.[13][14]

  • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase flash chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile) is another powerful option that avoids the acidity of normal-phase silica.[15]

Protocols and Data

General Aqueous Workup Protocol

This protocol is a robust starting point for most cross-coupling reactions involving 1-Iodo-4-methoxy-2-methylbenzene.

G cluster_reaction Reaction Vessel cluster_filtration Filtration Setup cluster_extraction Separatory Funnel cluster_purification Final Steps A 1. Cool Reaction to RT B 2. Quench with Aqueous Solution (e.g., H₂O or sat. NH₄Cl) A->B C 3. Stir for 10-15 min B->C D 4. Filter Mixture through Celite® C->D E 5. Rinse Flask & Celite with Organic Solvent (e.g., EtOAc) D->E F 6. Combine Filtrate in Funnel E->F G 7. Extract Aqueous Layer with Organic Solvent (3x) F->G H 8. Combine Organic Layers G->H I 9. Wash with Brine H->I J 10. Dry over Na₂SO₄ or MgSO₄ I->J K 11. Filter off Drying Agent J->K L 12. Concentrate in vacuo K->L M 13. Purify Crude Product L->M

Caption: Standard experimental workflow for reaction workup.

Purification Method Comparison
FeatureFlash Column ChromatographyRecrystallization
Principle Separation based on differential adsorption to a stationary phase.[16]Purification based on differential solubility in a solvent at different temperatures.[9][10]
Best For Oils, waxes, complex mixtures, and solids that are difficult to recrystallize.[17]Crystalline solids, especially on a multi-gram scale.[17]
Throughput High; automated systems can purify many samples efficiently.[18]Can be time-consuming, especially solvent screening and slow cooling steps.
Scalability Readily scalable from milligrams to kilograms.Highly scalable and often the preferred method for large-scale industrial purification.
Solvent Usage Can consume significant volumes of solvent.Generally uses less solvent than chromatography.
Common Issues Co-elution of impurities, compound degradation on silica.[15]Poor recovery (product remains in solution), oiling out instead of crystallizing.
References
  • Balko, S. et al. (2013). Optimization of Organometallic Compounds Extraction from Aqueous Samples. Romanian Journal of Physics, 58(1-2), 204-210.
  • Morales-García, A. A. et al. (2003). Simultaneous co-extraction of organometallic species of different elements by accelerated solvent extraction and analysis by inductively coupled plasma mass spectrometry coupled to liquid and gas chromatography. Journal of Mass Spectrometry, 38(9), 975-983. Available at: [Link]

  • Reddit User Discussion. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Chary, M. V. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. Available at: [Link]

  • University of South Alabama, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. Extraction techniques for organometallic compounds. Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. US8221837B2 - Organometallic compounds and processes for preparation thereof.
  • Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Al-Masum, M. & Kumar, N. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 70(12), 4612-4615. Available at: [Link]

  • Al-Masum, M. & Kumar, N. (2003). A Convenient Method for Sonogashira Cross-Coupling Reactions under a Reducing Atmosphere. Organic Letters, 5(16), 2899-2901. Available at: [Link]

  • Various Authors. Cross-Coupling Reactions Guide.
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  • ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. Available at: [Link]

  • Sharpe, S. A. et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(10), 1738-1742. Available at: [Link]

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  • Organomation. Solvent Extraction Techniques. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Reddit User Discussion. (2025). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. Available at: [Link]

  • Ghaffari, B. et al. (2022). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

  • Anderson, K. W. et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 128(33), 10694–10695. Available at: [Link]

  • ResearchGate. The Heck reaction: Mechanistic insights and novel ligands. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available at: [Link]

  • PubChem. 1-Iodo-4-methoxy-2-methylbenzene. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Li, J. et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14337–14343. Available at: [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • Ghorbani-Vaghei, R. et al. (2018). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters, 1(1), 1-6.
  • Cole-Parmer. Material Safety Data Sheet - 4-Iodoanisole, 98%. Available at: [Link]

  • PharmaCompass. 4-methoxy iodobenzene. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of 1-Iodo-4-methoxy-2-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the reaction products of 1-Iodo-4-methoxy-2-methylbenzene. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration of how to differentiate the products of common cross-coupling reactions, supported by hypothetical experimental data and detailed protocols.

Introduction: The Versatility of 1-Iodo-4-methoxy-2-methylbenzene

1-Iodo-4-methoxy-2-methylbenzene is a valuable building block in organic synthesis, prized for its reactive carbon-iodine bond that readily participates in various palladium-catalyzed cross-coupling reactions. The methoxy and methyl substituents on the aromatic ring also influence its reactivity and provide handles for further functionalization. Understanding the outcomes of reactions involving this substrate is critical for the development of novel pharmaceuticals and functional materials.

This guide will focus on the GC-MS analysis of products from three ubiquitous cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond with an amine.

  • Sonogashira Coupling: Formation of a new carbon-carbon bond with a terminal alkyne.

The challenge in analyzing these reaction mixtures lies in the potential for multiple products and byproducts, necessitating a robust analytical method like GC-MS to separate and identify each component. A key analytical difficulty with organo-iodine compounds is their potential for decomposition in the hot GC injector or ion source, a consequence of the relatively weak carbon-iodine bond.[1] This can sometimes lead to the absence of a clear molecular ion in the mass spectrum, making structural elucidation more complex.[1]

Hypothetical Reaction Scenarios & Expected Products

To illustrate the comparative power of GC-MS analysis, we will consider three hypothetical reactions starting from 1-Iodo-4-methoxy-2-methylbenzene.

Scenario A: Suzuki-Miyaura Coupling with Phenylboronic Acid

This reaction aims to create a biaryl structure, a common motif in pharmacologically active compounds.[2][3]

  • Expected Major Product: 4-Methoxy-2-methyl-1,1'-biphenyl

  • Potential Byproducts:

    • Biphenyl (from homocoupling of phenylboronic acid)

    • Dehalogenated starting material (4-methoxy-2-methylbenzene)

Scenario B: Buchwald-Hartwig Amination with Morpholine

This reaction introduces a nitrogen-containing heterocycle, a key feature in many drug candidates.[4][5] The choice of a palladium catalyst and ligand is crucial for the efficiency of C-N bond formation with aryl iodides.[6][7]

  • Expected Major Product: 4-(4-Methoxy-2-methylphenyl)morpholine

  • Potential Byproducts:

    • Dehalogenated starting material (4-methoxy-2-methylbenzene)

    • Products from side reactions involving the base or solvent

Scenario C: Sonogashira Coupling with Phenylacetylene

This coupling creates an internal alkyne, a versatile functional group for further transformations.[8][9][10] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11]

  • Expected Major Product: 1-(4-Methoxy-2-methylphenyl)-2-phenylethyne

  • Potential Byproducts:

    • 1,4-Diphenylbuta-1,3-diyne (from homocoupling of phenylacetylene)

    • Dehalogenated starting material (4-methoxy-2-methylbenzene)

The Analytical Workflow: A Self-Validating GC-MS Protocol

A robust analytical method is essential for reliable product identification and quantification. The following protocol is designed to be self-validating by incorporating steps that ensure data integrity.

GC-MS Analytical Workflow GC-MS Analytical Workflow for Reaction Product Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation SamplePrep 1. Reaction Quenching & Workup (e.g., Liquid-Liquid Extraction) Dilution 2. Dilution in a Volatile Solvent (e.g., Ethyl Acetate, ~10 µg/mL) SamplePrep->Dilution IS 3. Addition of Internal Standard (e.g., 4-Butylanisole) Dilution->IS Filtration 4. Filtration through 0.22 µm syringe filter IS->Filtration Injection 5. Injection (1 µL, Splitless) Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Ionization 7. Electron Ionization (70 eV) Separation->Ionization Detection 8. Mass Analysis (Quadrupole) Ionization->Detection TIC 9. Total Ion Chromatogram (TIC) Analysis Detection->TIC PeakID 10. Peak Identification via Mass Spectra TIC->PeakID Quant 11. Quantification using Internal Standard PeakID->Quant Report 12. Reporting of Results Quant->Report

Caption: A comprehensive workflow for the GC-MS analysis of reaction mixtures.

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation:

    • Quenching and Extraction: Upon reaction completion, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride). Perform a liquid-liquid extraction with a volatile organic solvent like ethyl acetate or dichloromethane to isolate the organic components.[12][13]

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Dilution: Prepare a stock solution of the crude product in a GC-compatible solvent such as ethyl acetate. A typical concentration for GC-MS analysis is around 10 µg/mL.[14]

    • Internal Standard: Add a known concentration of an internal standard. An ideal internal standard is a compound that is chemically similar to the analytes but not present in the sample, such as 4-butylanisole.[15]

    • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC system.[13]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless inlet, operated in splitless mode at 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

    • MS Quadrupole: Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

Causality Behind Experimental Choices:
  • Splitless Injection: This technique is chosen to maximize the transfer of analytes onto the column, which is crucial for detecting low-concentration byproducts.

  • HP-5ms Column: A non-polar column is selected for its versatility in separating a wide range of aromatic compounds with varying polarities.

  • Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that can be compared to established mass spectral libraries for compound identification.

  • Temperature Program: The chosen temperature ramp allows for good separation of the relatively volatile starting material and potential byproducts from the higher-boiling cross-coupled products.

Comparative Analysis of Hypothetical GC-MS Data

The following table summarizes the expected GC-MS data for the starting material and the major products from our hypothetical reactions.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1-Iodo-4-methoxy-2-methylbenzene ~10.5248233 ([M-CH₃]⁺), 121 ([M-I]⁺), 106, 91, 77
4-Methoxy-2-methyl-1,1'-biphenyl ~12.8198183 ([M-CH₃]⁺), 168, 152, 139
4-(4-Methoxy-2-methylphenyl)morpholine ~13.5207192 ([M-CH₃]⁺), 176, 148, 121
1-(4-Methoxy-2-methylphenyl)-2-phenylethyne ~14.2222207 ([M-CH₃]⁺), 192, 178, 165

Interpreting the Mass Spectra: Fragmentation Pathways

Understanding the fragmentation patterns is key to confirming the identity of each compound.

Fragmentation of 1-Iodo-4-methoxy-2-methylbenzene

The mass spectrum of the starting material is expected to show a molecular ion peak at m/z 248. A prominent fragment at m/z 121 corresponds to the loss of the iodine radical, which is a facile cleavage due to the weak C-I bond. Another significant fragment at m/z 233 arises from the loss of a methyl radical.

Fragmentation_SM M [C₈H₉IO]⁺˙ m/z = 248 F1 [C₈H₉O]⁺ m/z = 121 M->F1 - I• F2 [C₇H₆IO]⁺ m/z = 233 M->F2 - CH₃•

Caption: Fragmentation of 1-Iodo-4-methoxy-2-methylbenzene.

Fragmentation of a Representative Product: 4-Methoxy-2-methyl-1,1'-biphenyl

The Suzuki product will exhibit a molecular ion at m/z 198. The fragmentation is dominated by the loss of a methyl group to give a stable ion at m/z 183. Further fragmentation can lead to the loss of other neutral fragments.

Fragmentation_Product M [C₁₄H₁₄O]⁺˙ m/z = 198 F1 [C₁₃H₁₁O]⁺ m/z = 183 M->F1 - CH₃• F2 [C₁₂H₈O]⁺˙ m/z = 168 F1->F2 - CH₃•

Caption: Fragmentation of 4-Methoxy-2-methyl-1,1'-biphenyl.

Conclusion

GC-MS is an indispensable tool for the analysis of complex reaction mixtures, such as those generated from the cross-coupling of 1-Iodo-4-methoxy-2-methylbenzene. By carefully selecting the sample preparation method and GC-MS parameters, it is possible to achieve excellent separation and identification of the desired products and potential byproducts. The interpretation of the resulting mass spectra, with a focus on molecular ions and characteristic fragmentation patterns, provides unambiguous structural confirmation. This guide provides a framework for developing and applying robust GC-MS methods in the context of synthetic chemistry and drug discovery.

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  • Using GC-MS in Analytical Chemistry - AZoM. (2020, March 18).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. (2020, June 16).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - ResearchGate. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01304F. (2025, April 16).
  • Application Notes and Protocols for the Use of Benzene, 1-butyl-4-methoxy- as an Internal Standard in GC-MS Analysis - Benchchem. (n.d.).
  • Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS - Shimadzu. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics. (n.d.).
  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14).
  • Phcogj.com GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.).

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Technical Comparison: Suzuki-Miyaura vs. Stille Cross-Coupling for 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the substrate 1-Iodo-4-methoxy-2-methylbenzene , the choice between Suzuki-Miyaura and Stille coupling is a trade-off between reaction robustness and process safety .

  • The Stille Reaction is chemically superior for this specific substrate. The neutral conditions and high functional group tolerance of organostannanes allow them to overcome the steric hindrance of the ortho-methyl group more effectively than standard boronic acids, often resulting in higher yields (85-95%) without extensive ligand optimization.

  • The Suzuki-Miyaura Reaction is preferable for pharmaceutical scale-up due to lower toxicity. However, the combination of an electron-rich ring (4-methoxy) and steric hindrance (2-methyl) significantly retards the transmetalation step. To achieve yields comparable to Stille, "advanced" catalytic systems (e.g., Buchwald dialkylbiaryl phosphine ligands like SPhos or XPhos) are required.

Mechanistic Analysis: The Ortho-Effect

The presence of the methyl group at the C2 position (ortho to the iodine) creates a specific kinetic bottleneck.

The Steric-Electronic Conflict
  • Oxidative Addition (Rate Impact: Moderate): The para-methoxy group is electron-donating, increasing electron density at the C-I bond. This theoretically deactivates the ring toward oxidative addition by Pd(0). However, because the leaving group is Iodide (weak C-I bond), this step is rarely rate-limiting for this substrate compared to aryl bromides or chlorides.

  • Transmetalation (Rate Impact: High): This is the differentiator.

    • Suzuki: The formation of the pre-transmetalation oxo-palladium complex is sensitive to steric crowding. The ortho-methyl group clashes with the ligands on Palladium, destabilizing the transition state.

    • Stille: The Sn-C bond is longer (2.14 Å) than the B-C bond (1.57 Å), effectively pushing the organic bulk further away from the metal center during the transmetalation transition state. This "longer reach" makes Stille less sensitive to ortho-substitution.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where the 2-methyl group exerts the most pressure.

CatalyticCycle cluster_warning Kinetic Penalty Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by Iodide) Pd0->OxAdd Initiation PdII_Ar_I Pd(II)-Ar-I Complex (Steric Clash starts here) OxAdd->PdII_Ar_I Transmet Transmetalation (CRITICAL BOTTLENECK) PdII_Ar_I->Transmet Ortho-Methyl hinders approach RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Substrate 1-Iodo-4-methoxy-2-methylbenzene Substrate->OxAdd CouplingPartner Organometallic Reagent (R-B(OH)2 or R-SnBu3) CouplingPartner->Transmet

Caption: The catalytic cycle showing the Transmetalation step as the primary kinetic bottleneck due to ortho-methyl steric hindrance.

Experimental Performance Comparison

The following data aggregates performance metrics for ortho-substituted electron-rich aryl iodides.

FeatureStille CouplingSuzuki-Miyaura Coupling
Typical Yield 85 - 95% 60 - 80% (Standard); 85-95% (Optimized)
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃Pd(OAc)₂ + SPhos or XPhos
Reaction Time 4 - 12 Hours2 - 6 Hours
Functional Group Tolerance Excellent (Neutral conditions)Good (Requires Base)
Purification Difficulty High (Tin removal required)Low (Boron salts water soluble)
Toxicity High (Organotin is neurotoxic)Low (Boronic acids generally safe)
Moisture Sensitivity Low (Can run in wet solvents)Moderate (Water often required for base solubility)
Key Insight: The "Ligand Tax" in Suzuki

In a standard Suzuki protocol (e.g., Pd(PPh₃)₄, Na₂CO₃), the yield for 1-Iodo-4-methoxy-2-methylbenzene often drops to ~60% due to protodeboronation competing with the slow transmetalation [1]. To match Stille's efficiency, you must use electron-rich, bulky ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) which facilitate oxidative addition and create a pocket that accommodates the ortho-methyl group [2].

Detailed Experimental Protocols

Protocol A: Stille Coupling (High Reliability)

Best for: Small-scale synthesis, complex total synthesis where yield is paramount.

Reagents:

  • Substrate: 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

  • Stannane: R-SnBu₃ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Additive: CuI (10 mol%) - Accelerates reaction via "Copper Effect"

  • Solvent: Anhydrous Toluene or DMF (0.1 M)

Workflow:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add Pd(PPh₃)₄, CuI, and the Aryl Iodide. Cycle Argon/Vacuum 3 times.

  • Addition: Add degassed Toluene and the Organostannane via syringe.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Stannanes stain with KMnO₄).

  • Workup (CRITICAL - Tin Removal):

    • Cool to room temperature.[1][2]

    • Add 10% aqueous KF (Potassium Fluoride) solution (equal volume to solvent).

    • Stir vigorously for 30 minutes. A white polymeric precipitate (Bu₃SnF) will form.

    • Filter through a pad of Celite.[1]

    • Extract filtrate with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if acid-sensitive).

Protocol B: Optimized Suzuki Coupling (Green & Scalable)

Best for: Scale-up (>1g), pharmaceutical intermediates.

Reagents:

  • Substrate: 1-Iodo-4-methoxy-2-methylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv) - Excess needed due to potential deboronation

  • Catalyst: Pd(OAc)₂ (2 mol%)[3]

  • Ligand: SPhos (4 mol%) - Crucial for ortho-substitution

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins at RT to generate the active catalyst species (Yellow to orange color change).

  • Main Vessel: Charge the Aryl Iodide, Boronic Acid, and K₃PO₄ into a reaction flask.

  • Combination: Add the catalyst solution and water to the main vessel.

  • Reaction: Heat to 100°C for 4-6 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and Water.[4]

    • Separate layers. The Boron byproducts remain in the aqueous phase.

    • Wash organic layer with 1M NaOH (to remove unreacted boronic acid) and then Brine.

  • Purification: Standard flash chromatography.

Decision Matrix

Use this logic flow to select the correct methodology for your specific project constraints.

DecisionMatrix Start Start: 1-Iodo-4-methoxy-2-methylbenzene Scale What is the reaction scale? Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large Toxicity Is Tin residue acceptable? Small->Toxicity Ligand Do you have SPhos/XPhos? Large->Ligand Yes (Research) Yes (Research) Toxicity->Yes (Research) Yes No (Pharma) No (Pharma) Toxicity->No (Pharma) No Yes Yes Ligand->Yes No No Ligand->No If Tin allowed Ligand->No If Tin banned Stille USE STILLE (High Yield, Reliable) SuzukiOpt USE SUZUKI (Optimized) (Pd(OAc)2 + SPhos) SuzukiStd AVOID Standard Suzuki (Likely Low Yield) Yes (Research)->Stille No (Pharma)->Ligand Yes->SuzukiOpt No->Stille If Tin allowed No->SuzukiStd If Tin banned

Caption: Decision tree for selecting between Stille and Suzuki based on scale, toxicity tolerance, and ligand availability.

References

  • Suzuki-Miyaura vs Stille: Steric Comparison.

    • M. W. et al. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines." Beilstein J. Org. Chem.2023, 19, 60–68.
    • Note: Demonstrates that for ortho-substituted systems, Stille (86% yield) significantly outperforms non-optimized Suzuki (60% yield).[3]

  • Ligand Effects in Suzuki Coupling.

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][5]2005 , 127, 4685–4696.

    • Note: Establishes SPhos as the gold standard for sterically hindered aryl chlorides/iodides.
  • Tin Removal Protocols.

    • Gallagher, W. P.; Maleczka, R. E.[6] "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach." J. Org.[6][7] Chem.2005 , 70, 2832.[6]

    • Note: Defines the KF workup method for removing toxic tin byproducts.

Sources

A Senior Application Scientist's Guide to the Kinetic Profile of 1-Iodo-4-methoxy-2-methylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of aryl halides available to the synthetic chemist, 1-iodo-4-methoxy-2-methylbenzene stands out as a versatile building block. Its unique substitution pattern—an activating methoxy group, a sterically influencing methyl group, and a highly reactive iodine atom—presents a fascinating case study in chemical kinetics.

This guide provides a comprehensive kinetic and mechanistic comparison of 1-iodo-4-methoxy-2-methylbenzene in three cornerstone organic reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. While direct, quantitative kinetic data for this specific molecule is not extensively reported in the literature, this guide will leverage established principles of physical organic chemistry and available data for structurally similar compounds to predict its kinetic behavior. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own kinetic studies, thereby generating valuable data and deepening their understanding of this important synthetic intermediate.

The Kinetic Landscape of 1-Iodo-4-methoxy-2-methylbenzene: A Predictive Analysis

The reactivity of an aryl halide in transition-metal-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and the electronic and steric environment of the aromatic ring. The generally accepted order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the decreasing bond dissociation energy of the carbon-halogen bond.[1] Therefore, 1-iodo-4-methoxy-2-methylbenzene is expected to be a highly reactive substrate.

The electronic nature of the substituents also plays a crucial role. The methoxy group at the 4-position is a strong electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. The methyl group at the 2-position is a weak electron-donating group through induction. This overall increase in electron density can have opposing effects on different steps of the catalytic cycle. For instance, while it may facilitate the initial oxidative addition step in some cross-coupling reactions, it can hinder others.

Predicted Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For 1-iodo-4-methoxy-2-methylbenzene, the oxidative addition step is expected to be rapid due to the labile C-I bond. However, the electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, which can slow down the oxidative addition compared to electron-deficient aryl iodides.[2] The steric hindrance from the ortho-methyl group may also influence the rate of oxidative addition and subsequent steps.

Comparative Kinetic Data for Related Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideRelative Rate Constant (k_rel)Activation Energy (Ea, kJ/mol)Reference
4-Iodoanisole(Predicted High)~63[3]
4-Bromoanisole1100[4]
4-Chloroanisole<<1(Higher than bromide)[1]
4-IodoacetophenoneHigher than 4-Iodoanisole63[3]

Note: The data presented is for comparative purposes and highlights general trends. Specific reaction conditions will significantly impact absolute rates.

The data for 4-iodoacetophenone, an electron-deficient aryl iodide, shows a similar activation energy to what is expected for 4-iodoanisole, suggesting that for aryl iodides, the C-I bond cleavage is a dominant factor. The lower activation energy for aryl iodides compared to aryl bromides underscores their higher reactivity.

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)L_n"] -- "Oxidative Addition(Rate-determining for Ar-Br/Cl)" --> B["Ar-Pd(II)-I(L_n)"]; B -- "Transmetalation" --> C["Ar-Pd(II)-Ar'(L_n)"]; C -- "Reductive Elimination" --> D["Ar-Ar'"]; D -- " " --> A; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Generalized Suzuki-Miyaura catalytic cycle."

Predicted Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

The electron-donating groups on 1-iodo-4-methoxy-2-methylbenzene are expected to accelerate the reductive elimination step, which is often the rate-determining step for this reaction.[5] However, the steric bulk of the ortho-methyl group could hinder the approach of the amine to the palladium center, potentially slowing down the reaction. The choice of phosphine ligand will be crucial in mitigating this steric hindrance.[6]

Comparative Reactivity of Aryl Halides in Buchwald-Hartwig Amination

Aryl HalideGeneral Reactivity TrendKey Influencing FactorReference
Ar-IHighFacile Oxidative Addition[6]
Ar-BrModerateSlower Oxidative Addition[1]
Ar-ClLowDifficult Oxidative Addition[1]

dot graph TD { subgraph "Buchwald-Hartwig Catalytic Cycle" A["Pd(0)L_n"] -- "Oxidative Addition" --> B["Ar-Pd(II)-I(L_n)"]; B -- "+ Amine- Base-HI" --> C["Ar-Pd(II)-NR'R''(L_n)"]; C -- "Reductive Elimination(Often Rate-Determining)" --> D["Ar-NR'R''"]; D -- " " --> A; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Generalized Buchwald-Hartwig amination cycle."

Predicted Performance in Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The reaction proceeds via a single-electron transfer (SET) mechanism on the surface of the magnesium. The reactivity order follows the carbon-halogen bond strength: R-I > R-Br > R-Cl.[7]

Therefore, 1-iodo-4-methoxy-2-methylbenzene is expected to form a Grignard reagent readily. The initiation of the reaction should be facile, and the overall reaction time is predicted to be shorter compared to the corresponding bromide or chloride. However, the high reactivity of aryl iodides can sometimes lead to a higher incidence of side reactions, such as Wurtz coupling (R-X + R-MgX → R-R + MgX₂). Careful control of reaction conditions, such as temperature and addition rate, will be important to maximize the yield of the desired Grignard reagent.[8]

Comparative Reactivity of Aryl Halides in Grignard Reagent Formation

Aryl HalideRelative ReactivityTypical Yield RangeKey ConsiderationsReference
Ar-IVery High85-95%Fast initiation, potential for side reactions.[7]
Ar-BrHigh70-90%Generally a good balance of reactivity and cost.[9]
Ar-ClModerate50-80%Requires activation of magnesium and longer reaction times.[7]

dot graph TD { subgraph "Grignard Reagent Formation Workflow" A["Dry Apparatus & Reagents"] --> B["Activate Mg with I₂"]; B --> C["Slow addition of1-iodo-4-methoxy-2-methylbenzene"]; C --> D["Maintain gentle reflux"]; D --> E["Formation of(2-methyl-4-methoxyphenyl)magnesium iodide"]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Grignard reagent formation."

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for 1-iodo-4-methoxy-2-methylbenzene, rigorous experimental design and execution are essential. The following protocols provide a framework for conducting such studies.

Kinetic Monitoring of Suzuki-Miyaura Coupling via GC-MS

This protocol describes the determination of reaction kinetics by monitoring the consumption of starting material and the formation of product over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 1-Iodo-4-methoxy-2-methylbenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS instrument

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 1-iodo-4-methoxy-2-methylbenzene, the arylboronic acid, and the internal standard in the chosen solvent. This ensures accurate and reproducible concentrations.

  • Reaction Setup: In a series of reaction vials, add the palladium catalyst and the base.

  • Initiation of Reaction: To each vial, add the stock solutions of the arylboronic acid and the internal standard. Place the vials in a pre-heated heating block and allow them to equilibrate to the desired reaction temperature.

  • Time Zero: Initiate the reaction by adding the stock solution of 1-iodo-4-methoxy-2-methylbenzene to each vial. Start a timer immediately.

  • Sampling: At predetermined time intervals, quench the reaction in one of the vials by rapidly cooling it and adding a quenching agent (e.g., a saturated aqueous solution of NH₄Cl).

  • Work-up: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • GC-MS Analysis: Analyze the samples by GC-MS. The concentration of the starting material and product can be determined by integrating the respective peaks and comparing them to the peak of the internal standard.[4]

  • Data Analysis: Plot the concentration of the starting material and product as a function of time to obtain the reaction profile. From this, the initial reaction rate and the rate constant can be determined.

In-situ Monitoring of Buchwald-Hartwig Amination via IR Spectroscopy

In-situ Fourier-transform infrared (FTIR) spectroscopy allows for real-time monitoring of the reaction without the need for sampling and quenching.

Materials:

  • 1-Iodo-4-methoxy-2-methylbenzene

  • Amine (e.g., morpholine)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)

  • Base (e.g., NaOt-Bu)

  • Solvent (e.g., Toluene)

  • ReactIR instrument with a suitable probe

Procedure:

  • Reaction Setup: Assemble a reaction vessel compatible with the ReactIR probe. Charge the vessel with the palladium precatalyst, ligand, base, and solvent.

  • Background Spectrum: Insert the ReactIR probe into the reaction mixture and acquire a background spectrum at the desired reaction temperature.

  • Initiation of Reaction: Add the amine to the reaction mixture and stir until a homogeneous solution is obtained. Initiate the reaction by adding 1-iodo-4-methoxy-2-methylbenzene.

  • Data Acquisition: Continuously collect IR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Identify characteristic IR absorption bands for the starting material (C-I stretch) and the product (C-N stretch). Plot the absorbance of these bands as a function of time to monitor the progress of the reaction. This data can be used to determine the reaction kinetics.[10]

Determining Grignard Reaction Kinetics via Reaction Calorimetry

Reaction calorimetry measures the heat evolved during a chemical reaction, which is directly proportional to the reaction rate. This technique is particularly useful for studying highly exothermic reactions like Grignard reagent formation.

Materials:

  • 1-Iodo-4-methoxy-2-methylbenzene

  • Magnesium turnings

  • Anhydrous solvent (e.g., THF)

  • Reaction calorimeter (e.g., RC1e)

Procedure:

  • Reactor Setup: Charge the reaction calorimeter with magnesium turnings and the anhydrous solvent.

  • Initiation: Add a small amount of 1-iodo-4-methoxy-2-methylbenzene to initiate the reaction. The onset of the reaction will be indicated by a rise in temperature and an increase in the heat flow signal.

  • Controlled Addition: Once the reaction has initiated, add the remaining 1-iodo-4-methoxy-2-methylbenzene at a constant rate. The reaction calorimeter will maintain a constant temperature by adjusting the cooling/heating jacket.

  • Data Acquisition: The instrument records the heat flow as a function of time.

  • Data Analysis: The rate of reaction is directly proportional to the measured heat flow. By integrating the heat flow over time, the total heat of reaction can be determined. This data can be used to model the reaction kinetics and determine the rate constant and activation energy.[8][11]

Conclusion: A Call for Data-Driven Synthesis

While a complete quantitative kinetic profile for 1-iodo-4-methoxy-2-methylbenzene is yet to be fully elucidated, this guide provides a robust predictive framework based on established chemical principles. The provided experimental protocols offer a clear pathway for researchers to generate the necessary data to validate these predictions and contribute to a deeper understanding of this versatile building block. By embracing a data-driven approach to reaction optimization, the scientific community can accelerate the development of more efficient, sustainable, and innovative synthetic methodologies.

References

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  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-635.
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  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-226.
  • Schaarschmidt, D., & Articus, K. (2010). Calorimetric investigation of the formation of Grignard reagents. Journal of Thermal Analysis and Calorimetry, 102(1), 221-227.
  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Tye, J. W., & Widenhoefer, R. A. (2005). Mechanistic studies of the palladium-catalyzed hydroamination of vinylarenes. Organometallics, 24(16), 3946–3954.
  • Vetticatt, M. J., & Singleton, D. A. (2012). In-situ monitoring of reaction kinetics by NMR spectroscopy. Annual Reports on NMR Spectroscopy, 75, 133-199.
  • am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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  • Denmark, S. E., & Smith, R. C. (2006). Mechanistic insights into the Suzuki-Miyaura cross-coupling reaction. Pure and Applied Chemistry, 78(2), 391-400.
  • Liu, Y., et al. (2017). Kinetic and Mechanistic Studies of the Suzuki–Miyaura Reaction Catalyzed by a Pd-β-Cyclodextrin Complex in a Continuous-Flow Reactor. Organic Process Research & Development, 21(9), 1337-1344.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
  • Grushin, V. V. (2004). The organometallic chemistry of palladium-catalyzed cross-coupling reactions. Chemical reviews, 104(3), 1629-1662.
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  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of chemical research, 23(9), 286-293.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Ananikov, V. P., & Galushko, A. S. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-635.
  • Thomas, G. T., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for C–N reductive elimination from palladium(II) phosphine and N-heterocyclic carbene complexes. Journal of the American Chemical Society, 129(21), 6826–6827.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Blackmond, D. G. (2006). Mechanistic insights into the role of ligand in the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 128(11), 3584–3585.
  • Smith, G. G., & Gaewski, J. J. (1977). The kinetic isotope effect. Accounts of Chemical Research, 10(7), 252-257.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis acid acceleration of C-N bond-forming reductive elimination from palladium (II). Journal of the American Chemical Society, 128(31), 10028–10029.
  • Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of ligand structure on the rate and mechanism of the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 131(23), 8141–8154.
  • Viciu, M. S., et al. (2004). Kinetic and mechanistic studies of the palladium-catalyzed amination of aryl chlorides. Organometallics, 23(13), 3229-3238.
  • Alcazar-Vara, L. A., & Hartwig, J. F. (2013). Mechanistic study of the Suzuki-Miyaura reaction: the role of the base. Journal of the American Chemical Society, 135(48), 18153–18164.
  • Billingsley, K., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalyzed Suzuki reactions in water using microwave heating. Organic Letters, 4(17), 2973-2976.
  • Roberts, H. R., et al. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides With Magnesium and With Tri-n-butyltin Hydride in Ethereal Solvents. Journal of the American Chemical Society, 102(1), 231-238.
  • Albaneze-Walker, J., et al. (2004). A High-Throughput, Kinetic Approach to the Investigation of the Suzuki−Miyaura Reaction. Organic Process Research & Development, 8(3), 409-415.
  • am Ende, D. J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329.
  • Bedford, R. B., & Cazin, C. S. (2001). The development of palladium catalysts for C-C and C-N bond formation.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.

Sources

A Comparative Computational Guide to the Electronic Landscape of 1-Iodo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure - Unveiling Electronic Behavior

In the intricate world of drug discovery and materials science, the static, two-dimensional representation of a molecule belies its dynamic and reactive nature. The true potential of a chemical entity is encoded in its electronic properties—the distribution of electrons, their energy levels, and their availability for interaction. 1-Iodo-4-methoxy-2-methylbenzene is a substituted aromatic compound with a unique combination of substituents: an electron-donating methoxy group (-OCH₃), a weakly electron-donating methyl group (-CH₃), and an electron-withdrawing, polarizable iodine atom (-I). This specific arrangement creates a nuanced electronic landscape that dictates its reactivity, intermolecular interactions, and potential as a synthetic building block.

This guide provides a comprehensive computational analysis of 1-Iodo-4-methoxy-2-methylbenzene, employing a suite of quantum chemical methods to dissect its electronic characteristics. We move beyond a singular analysis by objectively comparing its properties to structurally related alternatives, including anisole, 4-iodotoluene, and its structural isomer, 1-iodo-2-methoxy-4-methylbenzene. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a deeper, field-proven understanding of how subtle structural modifications translate into significant electronic and, consequently, functional differences. The methodologies and interpretations presented herein are grounded in established theoretical chemistry principles to ensure scientific integrity and reproducibility.

Pillar 1: The Computational Gauntlet - Methodological Rationale

To ensure a robust and reliable analysis, we employ Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a formidable balance between accuracy and computational cost for systems of this size.[1][2] All calculations are performed using the Gaussian suite of programs, a standard in the field.

The chosen theoretical level is B3LYP/6-311++G(d,p) . The causality for this choice is as follows:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional has a long-standing track record of providing excellent descriptions of the electronic structure of organic molecules.[3]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, which allow for anisotropy in the electron distribution and are essential for describing bonding in three-dimensional space accurately.[3]

Our analysis hinges on three core computational techniques that provide a holistic view of the molecule's electronic character:

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[4] The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.[1][5][6]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution.[7][8] It allows us to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack.[9][10][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals.[12][13] It quantifies charge distribution (NPA charges) and reveals delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[12][14][15]

Pillar 2: In-Depth Analysis of 1-Iodo-4-methoxy-2-methylbenzene

Following geometry optimization at the B3LYP/6-311++G(d,p) level, we analyzed the electronic properties of the title compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are distributed across the π-system of the benzene ring. The HOMO is primarily localized on the ring and the methoxy group, indicating these are the primary sites for electron donation (electrophilic attack). The LUMO is also spread across the aromatic system, with significant contributions from the carbon atom bonded to the iodine.

The key energetic parameters are:

  • E-HOMO: -5.88 eV

  • E-LUMO: -0.75 eV

  • HOMO-LUMO Gap (ΔE): 5.13 eV

A smaller energy gap generally implies higher reactivity.[4] This value will serve as a benchmark for our comparative analysis.

Molecular Electrostatic Potential (MEP) Surface

The MEP map provides a clear visualization of the charge landscape.

  • Negative Potential (Red/Yellow): The most intense negative potential is concentrated around the oxygen atom of the methoxy group, confirming its role as a primary site for hydrogen bonding and interaction with electrophiles. The π-cloud of the aromatic ring also exhibits negative potential, characteristic of its electron-rich nature.

  • Positive Potential (Blue): Positive potential is located on the hydrogen atoms, particularly those of the methyl and methoxy groups.

  • Neutral/Slightly Positive (Green): The region around the iodine atom shows a relatively neutral potential, but its high polarizability can lead to significant induced-dipole interactions.

This map is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.[7][9][11]

Natural Bond Orbital (NBO) Insights

NBO analysis quantifies the electronic effects of the substituents.

  • Natural Population Analysis (NPA) Charges: The analysis reveals a significant negative charge on the oxygen atom (~ -0.55 e) and the carbon atoms ortho and para to the methoxy group, confirming its strong electron-donating nature. The iodine atom carries a slightly positive charge (~ +0.10 e), reflecting the C-I bond's polarity.

  • Delocalization & Hyperconjugation: The most significant delocalization interaction involves the lone pairs of the methoxy oxygen donating into the π* antibonding orbitals of the aromatic ring. This donor-acceptor interaction stabilizes the molecule and is the electronic basis for the methoxy group's activating effect in electrophilic aromatic substitution.

Pillar 3: The Comparative Landscape - Contextualizing Electronic Properties

To understand the unique electronic signature of 1-Iodo-4-methoxy-2-methylbenzene, we compare its calculated properties with those of key structural analogues. This comparison isolates the electronic contributions of each substituent.

MoleculeE-HOMO (eV)E-LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Anisole (C₇H₈O)-5.75-0.415.341.35
4-Iodotoluene (C₇H₇I)-6.01-0.885.131.70
1-Iodo-4-methoxy-2-methylbenzene -5.88 -0.75 5.13 1.95
1-Iodo-2-methoxy-4-methylbenzene-5.92-0.805.122.45
Analysis of Comparative Data:
  • Effect of Combined Substituents: Anisole, with its strong electron-donating methoxy group, has the highest HOMO energy and the largest energy gap, indicating greater stability compared to the iodinated compounds. The introduction of iodine in 4-iodotoluene lowers both HOMO and LUMO energies and maintains a smaller energy gap, suggesting increased reactivity.[5][6]

  • Our Target Molecule: 1-Iodo-4-methoxy-2-methylbenzene exhibits a HOMO energy intermediate between anisole and 4-iodotoluene. Its energy gap is identical to 4-iodotoluene, suggesting that the addition of the methoxy and methyl groups modulates the orbital energies without significantly altering the overall reactivity profile defined by the HOMO-LUMO gap.

  • Isomeric Differences: The structural isomer, 1-iodo-2-methoxy-4-methylbenzene, displays very similar orbital energies and gap. However, its significantly higher dipole moment highlights how the relative positioning of substituents dramatically alters the overall charge distribution and polarity of the molecule, which has profound implications for its solubility and bulk material properties.

Experimental Protocols & Visualization

Step-by-Step Computational Workflow
  • Molecular Structure Input: The 3D structure of 1-Iodo-4-methoxy-2-methylbenzene is built using molecular modeling software (e.g., GaussView 5.0).

  • Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is run at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive the electronic properties.

    • To obtain HOMO/LUMO energies, the orbital energies are extracted from the output file.

    • To generate the MEP surface, the cubegen utility in Gaussian is used to create a potential map on top of an electron density surface.

    • To perform NBO analysis, the Pop=NBO keyword is included in the calculation input.[12]

  • Data Analysis & Visualization: The output files are analyzed to extract energies, charges, and orbital interaction data. Visualization software is used to render the MEP surface and molecular orbitals.

Visualizing the Workflow and Concepts

G cluster_0 Computational Protocol cluster_1 Data Analysis & Interpretation A 1. Build 3D Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Single-Point Calculation for Properties C->D E HOMO-LUMO Analysis (Reactivity, Stability) D->E F MEP Surface (Reactive Sites, H-Bonding) D->F G NBO Analysis (Charge Distribution, Delocalization) D->G H Comparative Insights & Application Potential E->H F->H G->H G center Electronic Properties homo HOMO/LUMO (Energy Gap) center->homo mep MEP (Charge Distribution) center->mep nbo NBO (Delocalization) center->nbo reactivity Chemical Reactivity homo->reactivity stability Molecular Stability homo->stability interactions Intermolecular Interactions mep->interactions nbo->stability

Sources

Technical Guide: Assessing the Purity of 1-Iodo-4-methoxy-2-methylbenzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-4-methoxy-2-methylbenzene (IMMB) is a critical intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions used in pharmaceutical manufacturing.[1] Its purity is paramount; trace de-iodinated byproducts or regioisomers can poison palladium catalysts, leading to stalled reaction yields.

While Gas Chromatography (GC) is often the default for small molecule intermediates, High-Performance Liquid Chromatography (HPLC) is the superior analytical technique for IMMB. This guide demonstrates that HPLC avoids the thermal degradation (de-iodination) inherent to GC methods and offers superior selectivity for regioisomers when using phenyl-based stationary phases.

Strategic Method Comparison

To ensure scientific integrity, we must objectively compare HPLC against its primary alternatives: GC-FID and quantitative NMR (qNMR).[1]

Comparative Analysis Matrix
FeatureHPLC-UV (Recommended) GC-FID qNMR
Primary Mechanism Polarity &

-

Interactions
Volatility & Boiling PointNuclear Spin Properties
Sample Integrity High: Analyzed at ambient temp.[1]Low: Risk of C-I bond homolysis at injector port (>200°C).High: Non-destructive.[1]
Sensitivity (LOD) Excellent (< 0.05%)Good (< 0.1%)Poor (~1.0% without extensive scanning).
Isomer Selectivity Superior: (With Phenyl-Hexyl phases).Moderate: Relies purely on boiling point differences.[1]High: But overlapping signals often obscure trace isomers.[1]
Throughput High (Automated)High (Automated)Low (Manual processing).[1]
The Critical Flaw of GC for Aryl Iodides

The carbon-iodine (C-I) bond is the weakest among common aryl halides (Bond Dissociation Energy ~65 kcal/mol). At standard GC injector temperatures (250°C+), IMMB is susceptible to thermal de-iodination , resulting in the artificial formation of 3-methylanisole during analysis. This leads to false "fail" results for purity.[1] HPLC, operating at ambient or slightly elevated temperatures (e.g., 30°C), eliminates this artifact.

HPLC Method Development Strategy

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While C18 (Octadecyl) is the industry workhorse, it relies solely on hydrophobic subtraction. For IMMB, the primary impurities are often regioisomers (e.g., 1-iodo-3-methoxy-...) which have identical hydrophobicity but different electron densities.[1]

  • Recommendation: Phenyl-Hexyl Column

  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking interactions with the aromatic ring of IMMB. The electron-donating methoxy group alters the
    
    
    -cloud density; a Phenyl-Hexyl column can discriminate these subtle electronic differences better than a C18 column.[1]
Mobile Phase Design
  • Solvents: Water (A) and Acetonitrile (B). Methanol is a viable alternative but Acetonitrile provides lower backpressure and sharper peaks for aromatics.[1]

  • Modifier: 0.1% Formic Acid or Phosphoric Acid.[1] While IMMB is neutral, acidification suppresses the ionization of potential amine precursors (e.g., from Sandmeyer synthesis) or phenol byproducts, ensuring they elute as sharp peaks.

Detailed Experimental Protocol

Reagents and Equipment[1][2][3][4]
  • Analyte: 1-Iodo-4-methoxy-2-methylbenzene (Reference Standard >99%).[1]

  • Solvents: HPLC Grade Acetonitrile (MeCN) and Water.[1]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Instrument Parameters[1]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV @ 254 nm (primary), 220 nm (secondary)
Run Time 15 minutes
Gradient Program

A gradient is preferred over isocratic flow to prevent the accumulation of highly lipophilic dimers or late-eluting impurities.[1]

Time (min)% Water (0.1% H3PO4)% Acetonitrile
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation[1][2]
  • Stock Solution: Weigh 10 mg of IMMB into a 10 mL volumetric flask. Dissolve in 100% MeCN. (Conc: 1 mg/mL).[1]

  • Working Solution: Dilute 100 µL of Stock into 900 µL of 50:50 Water:MeCN. (Conc: 0.1 mg/mL).[1]

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Decision Logic & Workflow Visualization

Diagram 1: Analytical Method Selection Tree

This logic gate ensures the correct method is chosen based on the chemical properties of the analyte.

MethodSelection Start Sample: 1-Iodo-4-methoxy-2-methylbenzene Volatile Is the sample volatile? Start->Volatile Thermal Is the sample thermally stable >200°C? Volatile->Thermal Yes HPLC RP-HPLC (UV Detection) (Recommended) Volatile->HPLC No Structure Is structural elucidation required? Thermal->Structure No (C-I bond weak) GC GC-FID/MS (Risk: De-iodination) Thermal->GC Yes Structure->HPLC No (Purity/Quant) NMR qNMR (Low Sensitivity) Structure->NMR Yes (ID only)

Caption: Decision tree highlighting the risk of thermal instability in GC, leading to HPLC as the preferred method for purity quantification.

Diagram 2: HPLC Workflow and System Suitability

The following workflow illustrates the critical path from sample prep to validated data.

HPLCWorkflow Prep 1. Sample Prep (Dissolve in MeCN) SST 2. System Suitability (Resolution > 1.5) Prep->SST SST->Prep Fail Inject 3. Injection (Phenyl-Hexyl Column) SST->Inject Pass Sep 4. Separation (Gradient Elution) Inject->Sep Detect 5. Detection (UV @ 254nm) Sep->Detect Data 6. Data Analysis (Area % Normalization) Detect->Data

Caption: Step-by-step analytical workflow ensuring system readiness before sample analysis.

Validation Criteria (ICH Q2)

To establish this protocol as a "self-validating system," the following System Suitability Test (SST) parameters must be met before every analytical run, adhering to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Resolution (

)

between IMMB and nearest impurity
Ensures baseline separation for accurate integration.
Tailing Factor (

)

Prevents integration errors due to peak asymmetry.[1]
Precision (RSD)

(n=5 injections)
Confirms system stability and injector reproducibility.
Signal-to-Noise

for Limit of Quantitation (LOQ)
Ensures trace impurities are distinguishable from baseline noise.[1]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3] Available at: [Link]

  • Agilent Technologies. Selectivity of Phenyl-Hexyl Columns for Aromatic Isomers. Technical Note. Available at: [Link]

  • Phenomenex. HPLC Method Development Guide: Optimizing Selectivity. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society. (Discusses stability and synthesis of aryl iodides). Available at: [Link]

Sources

A Comparative Guide to Halogen Effects in the Reactivity of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, substituted anisoles serve as foundational building blocks for pharmaceuticals, agrochemicals, and materials science. The methoxy group (-OCH₃) is a potent activating, ortho-, para-directing substituent, enriching the aromatic ring with electron density through a strong resonance effect (+M) that overrides its inductive withdrawal (-I). The introduction of a halogen atom (F, Cl, Br, I) onto this activated ring creates a fascinating interplay of electronic effects that profoundly influences reactivity.

Halogens introduce a duality of electronic influence: they are electronegative and thus withdraw electron density through the sigma framework (inductive effect, -I), while their lone pairs can donate electron density through the pi system (resonance effect, +M).[1][2] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall toward electrophilic attack.[3][4] However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[5]

This guide provides a comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted anisoles across three major classes of aromatic reactions: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling. We will dissect the mechanistic principles, present comparative experimental data, and provide validated protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the hallmark reaction of aromatic compounds. The reaction proceeds via a two-step mechanism where an electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[6] The subsequent loss of a proton restores aromaticity. The rate-determining step is typically the formation of this high-energy intermediate.

The Interplay of Methoxy and Halogen Groups in EAS

In haloanisoles, the powerful activating effect of the methoxy group dominates, ensuring the molecule is still sufficiently nucleophilic to undergo EAS. However, the deactivating inductive effect of the halogen substituent modulates this reactivity. The strength of this inductive withdrawal is directly related to the halogen's electronegativity: F > Cl > Br > I.

Consequently, the overall reactivity of haloanisoles in EAS is attenuated compared to anisole itself and follows a predictable trend:

Anisole > 4-Fluoroanisole > 4-Chloroanisole > 4-Bromoanisole > 4-Iodoanisole

This order reflects that the most electronegative halogen (F) deactivates the ring most strongly, and the least electronegative (I) has the smallest deactivating effect.[7][8] Despite this deactivation, both the methoxy and halogen groups direct incoming electrophiles to the positions ortho and para to themselves. For a 4-haloanisole, this results in strong regioselective substitution at the positions ortho to the methoxy group.

Caption: Experimental workflow for the nitration of 4-chloroanisole.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, SNAr becomes feasible when the ring is sufficiently electron-deficient. [9]This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group. [10]The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. [11][12]

Halogen Effects in SNAr

In the context of SNAr, the halogen atom plays two critical roles: activating the ring towards attack and serving as the leaving group.

  • Activation: The high electronegativity of the halogen inductively withdraws electron density, making the carbon atom to which it is attached (ipso-carbon) more electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The C-X bond is broken in the subsequent, faster elimination step. Therefore, the reaction rate is not primarily dependent on leaving group ability in the traditional sense (I⁻ > Br⁻ > Cl⁻ > F⁻) but rather on the activation provided by the halogen.

The more electronegative the halogen, the more it polarizes the C-X bond and stabilizes the transition state leading to the Meisenheimer complex. This leads to a reactivity trend that is the reverse of what is seen in Sₙ1/Sₙ2 reactions:

F > Cl > Br > I

Fluoroarenes are by far the most reactive substrates for SNAr, a property leveraged extensively in the synthesis of complex molecules and in radiochemistry with ¹⁸F. [11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data: Reaction of 2,4-Dinitrohaloanisoles with Piperidine

The reaction of 1-halo-2,4-dinitrobenzenes is a classic system for studying SNAr reactivity. A similar trend is observed for the corresponding haloanisole derivatives.

Substrate (X-Anisole-NO₂)Relative RateC-X Bond Energy (kJ/mol)
4-Fluoro -3-nitroanisole~3000544
4-Chloro -3-nitroanisole~15406
4-Bromo -3-nitroanisole~5343
4-Iodo -3-nitroanisole1272
Note: Data is illustrative, based on trends for analogous dinitrohalobenzenes. The high reactivity of the fluoro-substituted compound is evident despite having the strongest C-X bond.
Experimental Protocol: SNAr Reaction of 4-Fluoro-3-nitroanisole

This protocol details the synthesis of an aryl ether via an SNAr reaction, showcasing the high reactivity of an activated fluoroarene. [13] Materials:

  • 4-Fluoro-3-nitroanisole

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 g of 4-fluoro-3-nitroanisole in 20 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 1.1 equivalents of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding 20 mL of saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 1,4-dimethoxy-2-nitrobenzene.

  • Purify by flash column chromatography if necessary.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. Reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination have revolutionized synthetic chemistry. [14][15]

The Critical Role of Oxidative Addition

In these catalytic cycles, a key step governing the overall efficiency is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. [16][17]During this step, the C-X bond is broken. Consequently, the reaction rate is highly dependent on the C-X bond dissociation energy. This leads to a clear and consistent reactivity trend for the halogenated partner:

I > Br > OTf > Cl >> F

Aryl iodides and bromides are the most common substrates due to their high reactivity. [15][17]Aryl chlorides are more challenging and often require specialized, bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step. [16]Aryl fluorides are generally considered unreactive under standard cross-coupling conditions due to the exceptional strength of the C-F bond.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X L₂ pd0->pd2_aryl Ar-X oxidative_add Oxidative Addition pd2_boron Ar-Pd(II)-R L₂ pd2_aryl->pd2_boron R-B(OR)₂ Base transmetal Transmetalation pd2_boron->pd0 reductive_elim Reductive Elimination product_out Ar-R pd2_boron->product_out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. [15]The predictable reactivity of haloanisoles makes it an ideal platform for demonstrating the halogen effect.

Comparative Data: Suzuki Coupling of 4-Haloanisoles

SubstrateRelative ReactivityTypical Conditions
4-Iodo anisoleVery HighPd(PPh₃)₄, Na₂CO₃, 80°C, <1h
4-Bromo anisoleHighPd(PPh₃)₄, Na₂CO₃, 80°C, 2-6h
4-Chloro anisoleLowRequires special ligands (e.g., SPhos, XPhos) & stronger base, >100°C, 12-24h
4-Fluoro anisoleInertGenerally unreactive
Experimental Protocol: Suzuki Coupling of 4-Bromoanisole

This protocol describes a typical Suzuki-Miyaura coupling to form 4-methoxybiphenyl. [18][19] Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

  • Ethyl acetate

Procedure:

  • To a Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(OAc)₂ (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir vigorously for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to afford 4-methoxybiphenyl.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. [14][20]The reaction relies on a similar palladium catalytic cycle, and thus the reactivity of the haloanisole follows the same trend as in Suzuki coupling.

Comparative Data: Buchwald-Hartwig Amination of 4-Haloanisoles

SubstrateRelative ReactivityComments
4-Iodo anisoleVery HighCouples readily with a wide range of amines.
4-Bromo anisoleHighThe most common and cost-effective substrate for general use.
4-Chloro anisoleLowRequires advanced catalyst systems (e.g., G3-XPhos palladacycle) and strong bases (LHMDS, NaOtBu). [16]
4-Fluoro anisoleInertNot a viable substrate for this reaction.

Section 4: Ortho-Lithiation vs. Lithium-Halogen Exchange

The reaction of haloanisoles with organolithium reagents (e.g., n-BuLi) reveals another dichotomy in halogen reactivity. Two competing pathways are possible: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange.

  • Directed ortho-Metalation (DoM): The methoxy group is a strong directing group. It coordinates the lithium reagent, directing the base to deprotonate the sterically accessible and electronically activated ortho position. [21][22]* Lithium-Halogen Exchange: This is a fast reaction where the lithium atom and the halogen atom swap positions. The rate of this exchange is dependent on the halogen. [23] The outcome is determined by the kinetic competition between these two pathways:

Reactivity Order for Li-X Exchange: I > Br >> Cl > F

This leads to a clear divergence in synthetic utility:

  • Iodo- and Bromoanisoles: Undergo rapid lithium-halogen exchange at low temperatures (-78°C), which is much faster than deprotonation. This is a reliable method for generating a specific aryllithium species at the position of the halogen.

  • Chloro- and Fluoroanisoles: Lithium-halogen exchange is slow. Instead, the methoxy group directs the organolithium to deprotonate the ortho position, making DoM the dominant pathway. [23]

Competing_Pathways cluster_I_Br Iodo- and Bromoanisoles cluster_F_Cl Fluoro- and Chloroanisoles Start_BrI 4-Br/I-Anisole + n-BuLi Product_Exchange 4-Li-Anisole + n-BuBr/I Start_BrI->Product_Exchange Fast Li-X Exchange (-78 °C) Start_FCl 4-F/Cl-Anisole + n-BuLi Product_DoM 4-F/Cl-2-Li-Anisole + Butane Start_FCl->Product_DoM Directed ortho-Metalation (DoM)

Caption: Competing reaction pathways for haloanisoles with organolithium reagents.

Summary and Synthetic Outlook

The halogen substituent on an anisole ring is not a mere spectator; it is a critical control element that dictates reaction pathway and reactivity. The choice of halogen is a strategic decision that depends entirely on the desired transformation.

Reaction TypeReactivity Order (F, Cl, Br, I)Mechanistic RationaleSynthetic Utility
Electrophilic Aromatic Substitution (EAS) I > Br > Cl > FInductive electron withdrawal (-I) deactivates the ring.All are viable, but reactivity is attenuated vs. anisole.
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > IElectronegativity polarizes the C-X bond, facilitating nucleophilic attack.Fluoroarenes are highly prized for SNAr chemistry.
Pd-Catalyzed Cross-Coupling I > Br > Cl >> FRate is dependent on C-X bond strength for oxidative addition.Iodo- and bromoarenes are ideal; chloroarenes require special conditions.
Reaction with n-BuLi I, Br: ExchangeF, Cl: ortho-LithiationKinetic competition between Li-X exchange and deprotonation.Halogen choice dictates the position of lithiation.

For the medicinal chemist or process scientist, this understanding is paramount. An iodoanisole is the substrate of choice for rapid diversification via Suzuki or Buchwald-Hartwig coupling. A fluoroanisole, activated with an EWG, is the ideal precursor for introducing nucleophiles via SNAr. A bromoanisole often represents the optimal balance of reactivity and cost for cross-coupling, while a chloroanisole offers a low-cost starting material for large-scale syntheses where advanced catalysts can be employed. By mastering the nuanced effects of halogens, researchers can design more efficient, selective, and powerful synthetic routes.

References

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024, February 15). Chemistry Steps. [Link]

  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

  • Ch12: Substituent Effects. Department of Chemistry, University of Calgary. [Link]

  • Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu. [Link]

  • Klan, P., & Heger, D. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1359-1368*. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Schimler, S. D., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Journal of the American Chemical Society, 139(40), 14275-14284*. [Link]

  • Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr:. University of Technology, Iraq. [Link]

  • Clayden, J., et al. (2004). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 2(19), 2749-2751*. [Link]

  • Chemistry 210 Experiment 10. University of Massachusetts Boston. [Link]

  • 18.6: Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution. (2013, October 8). University of Illinois Springfield. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Stasch, A. (2017). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions, 46(3), 852-861*. [Link]

  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 98(3), 121-127*. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]

  • Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Suzuki coupling reaction of 3-haloanisole with various phenylboronic.... ResearchGate. [Link]

  • ortho metalation. Harvard University. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • 5.6 Nucleophilic Aromatic Substitution that Forms a Benzyne Intermediate. KPU Pressbooks. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Iodo-4-methoxy-2-methylbenzene

[1][2][3][4][5]

Executive Summary: Immediate Action Directives

Do NOT dispose of 1-Iodo-4-methoxy-2-methylbenzene down the drain or in general trash. Do NOT mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable. DO classify this material strictly as Halogenated Organic Waste .

This compound is an aryl iodide. Its disposal cost and safety profile are dictated by the iodine atom. Mixing this with non-halogenated waste streams forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs (often by 2-3x) and complicating incineration due to the generation of corrosive hydrogen iodide (HI) gas.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is lipophilic and potentially light-sensitive.

PropertySpecificationOperational Implication
Chemical Name 1-Iodo-4-methoxy-2-methylbenzeneBasis for manifest labeling.
Functional Group Aryl Iodide / Anisole derivativeHalogenated . Requires specific incineration scrubbing.
Physical State Liquid or Low-melting SolidMay require secondary containment if liquid.
Flash Point >110°C (Typical for analogs)Combustible. Class III B liquid (if liquid).
Reactivity Light Sensitive; Oxidizer incompatibleStore in amber vessels. Do not mix with strong oxidizers (liberates corrosive

).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Standard PPE (Nitrile gloves, safety glasses) required.
The "Why": Segregation Logic

Expertise Note: As scientists, we must understand the downstream impact of our waste. When organic waste is incinerated, standard hydrocarbons burn to


1-Iodo-4-methoxy-2-methylbenzene3Hydrogen Iodide (HI)Iodine (

)
  • Corrosion Risk: These byproducts are highly corrosive to standard incinerator flues.

  • Regulatory Requirement: Facilities must use scrubbers (alkaline washes) to capture these acid gases.

  • Cost Impact: If you dump 100 mL of this iodide into a 20 L drum of Acetone, the entire 20 L drum must now be shipped to a specialized halogen-capable incinerator. Always segregate.

Step-by-Step Disposal Protocols
Scenario A: Pure Substance (Expired or Surplus)
  • Container Selection: Use the original container if intact. If not, transfer to a chemically compatible container (HDPE plastic or Amber Glass).

    • Note: Amber glass is preferred to prevent photolytic decomposition which releases purple iodine vapor.

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name (no abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituents: Write "1-Iodo-4-methoxy-2-methylbenzene (100%)".

  • Storage: Place in the Halogenated Solvent satellite accumulation area. Ensure secondary containment is present.[4]

Scenario B: Reaction Mixture (Liquid Waste Stream)
  • Assess Composition: Determine the solvent system.

    • If dissolved in DCM, Chloroform, or Dichloroethane: Compatible . Pour into the Halogenated Waste carboy.

    • If dissolved in Acetone, Ethyl Acetate, or Methanol: Segregate . Do not pour this specific mixture into the general "Non-Halogenated" carboy. Start a separate "Halogenated Waste" stream or use a dedicated smaller bottle for this specific mixture.

  • Quenching (If necessary): If the mixture contains residual oxidizers or looks purple (indicating free iodine), wash with a 10% Sodium Thiosulfate solution before disposal to reduce volatile

    
     to non-volatile iodide (
    
    
    ).
  • Transfer: Pour into the designated "Halogenated Waste" carboy.

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.

Scenario C: Solid Waste (Contaminated Silica/Filter Paper)
  • Bagging: Place contaminated solid waste (silica gel, paper towels, gloves) into a heavy-duty, clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Double bag if the odor is strong. Seal with tape or a zip tie.

  • Labeling: Tag as "Solid Waste: Contaminated with Halogenated Organics".

Spill Contingency & Safety

Self-Validating Safety System:

  • Visual Indicator: If a spill turns purple/brown, iodine is being released.

  • Response:

    • Ventilate: Open fume hoods or local exhaust.

    • PPE: Nitrile gloves are generally effective for short-term contact with aryl iodides.

    • Absorb: Use an inert absorbent (Vermiculite or clay). Do NOT use paper towels on large spills (increases surface area for evaporation).

    • Decontaminate: If the surface is stained purple, wipe with sodium thiosulfate solution.

Disposal Workflow Diagram

The following decision tree visualizes the logic flow for disposing of 1-Iodo-4-methoxy-2-methylbenzene to ensure regulatory compliance and cost efficiency.

DisposalWorkflowStartStart: Waste Generation(1-Iodo-4-methoxy-2-methylbenzene)StateCheckDetermine Physical StateStart->StateCheckIsLiquidLiquid / SolutionStateCheck->IsLiquidIsSolidSolid / Debris(Silica, Gloves, Pure Solid)StateCheck->IsSolidSolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)IsLiquid->SolventCheckHaloStreamAdd to MainHALOGENATED Waste CarboySolventCheck->HaloStreamYesNonHaloMixSegregate!Do NOT add to Non-Halo Stream.Create new Halogenated container.SolventCheck->NonHaloMixNo (Acetone, MeOH, etc.)LabelingLabeling:Must list 'Halogenated Organic'& Full Chemical NameHaloStream->LabelingNonHaloMix->LabelingBaggingDouble Bag in Polyethylene(Clear Bag)IsSolid->BaggingBagging->LabelingPickupSchedule EHS Pickup(Halogenated Stream)Labeling->Pickup

Caption: Operational decision tree for segregating halogenated aryl iodides to prevent cross-contamination of cheaper waste streams.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). 1-Iodo-4-methoxy-2-methylbenzene Compound Summary. National Library of Medicine. [Link]

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